PCAF-IN-2
Beschreibung
Eigenschaften
Molekularformel |
C10H7F3N6 |
|---|---|
Molekulargewicht |
268.20 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine |
InChI |
InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18) |
InChI-Schlüssel |
VXUZXROYRSNHSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of PCAF-IN-2: A Technical Overview
Despite its commercial availability and noted anti-tumor properties, the primary scientific literature detailing the discovery, synthesis, and comprehensive biological evaluation of the P300/CBP-associated factor (PCAF) inhibitor, PCAF-IN-2, remains elusive. Information regarding this compound is predominantly available through chemical vendor websites. Consequently, this guide synthesizes the publicly accessible data and provides a theoretical framework for its mechanism of action and experimental characterization, presented for a specialist audience of researchers, scientists, and drug development professionals.
This compound, also referred to as compound 17, has been identified as a potent inhibitor of the histone acetyltransferase PCAF. The compound exhibits anti-proliferative effects in various cancer cell lines and has been shown to induce apoptosis and cell cycle arrest. This technical overview will present the available quantitative data, propose a likely mechanism of action, and provide representative experimental protocols and visualizations to guide further research and understanding of this intriguing molecule.
Core Mechanism of Action: Targeting Histone Acetyltransferase Activity
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene expression. By inhibiting the catalytic activity of PCAF, this compound is presumed to prevent the acetylation of key protein targets, leading to downstream effects on gene expression, cell cycle progression, and apoptosis.
The direct biochemical inhibition of PCAF by this compound has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. This inhibitory activity is the foundation of its observed cellular effects.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound, primarily sourced from chemical vendor technical datasheets.
| Biochemical Activity | Value |
| Target | PCAF |
| IC50 | 5.31 µM |
| Cellular Activity | HePG2 | MCF-7 | PC3 | HCT-116 |
| IC50 (µM) | 3.06 | 5.69 | 7.56 | 2.83 |
Visualizing the Molecular Pathway and Experimental Logic
To better understand the proposed mechanism and the experimental approaches to validate it, the following diagrams have been generated using the DOT language.
Detailed (Representative) Experimental Protocols
The following are representative protocols for the types of experiments likely used to characterize this compound. Note: These are standardized, hypothetical procedures and not the specific protocols from the original, unavailable research.
Biochemical PCAF Inhibition Assay (In Vitro)
-
Objective: To determine the IC50 of this compound against recombinant human PCAF.
-
Materials: Recombinant human PCAF, Acetyl-CoA, histone H3 peptide substrate, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), detection reagent (e.g., a fluorescent probe that reacts with the free thiol of Coenzyme A produced during the reaction).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add assay buffer, PCAF enzyme, and the diluted this compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Acetyl-CoA and the histone H3 peptide substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay
-
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HePG2, MCF-7, PC3, HCT-116), appropriate cell culture medium and supplements, this compound, a cell viability reagent (e.g., resazurin-based or ATP-based).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or a vehicle control (DMSO in medium).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Calculate the percent viability for each concentration of this compound and determine the IC50 value.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Materials: HePG2 cells, cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).
-
Procedure:
-
Treat HePG2 cells with this compound (e.g., at 10 µM) or a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis.
-
Materials: HePG2 cells, cell culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Treat HePG2 cells with this compound (e.g., at 10 µM) or a vehicle control for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Concluding Remarks
This compound is a small molecule inhibitor of the histone acetyltransferase PCAF with demonstrated anti-tumor activity in cellular models. While the available data provides a foundational understanding of its biological effects, the absence of its primary publication limits a more in-depth analysis of its mechanism of action, selectivity profile, and pharmacokinetic properties. The representative protocols and diagrams provided herein offer a framework for the further investigation and characterization of this and similar compounds targeting PCAF for therapeutic development. Further research is warranted to fully elucidate the therapeutic potential of this compound.
PCAF-IN-2: A Selective Inhibitor of P300/CBP-Associated Factor (PCAF) for Research and Drug Development
Abstract
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a critical role in transcriptional regulation by acetylating histone and non-histone proteins.[1] Its involvement in various cellular processes, including cell cycle progression, differentiation, and tumorigenesis, has positioned it as a significant target for therapeutic intervention.[2][3] PCAF-IN-2 is a potent and selective small-molecule inhibitor of PCAF. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of PCAF activity.
Introduction to PCAF (KAT2B)
PCAF is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[2] It functions as the catalytic subunit of a transcriptional co-activator complex, acetylating key lysine residues on histones, such as H3K14, to modulate chromatin structure and facilitate gene activation.[1] Beyond histones, PCAF's substrates include a wide array of non-histone proteins, such as the tumor suppressor p53, the transcription factor NF-κB, and β-catenin, thereby regulating their stability, localization, and activity. Due to its central role in gene expression and its deregulation in various diseases, including cancer and inflammatory conditions, the development of selective PCAF inhibitors is an area of intense research.
This compound: A Potent PCAF Inhibitor
This compound (also referred to as compound 17 in some literature) has been identified as a potent inhibitor of PCAF's acetyltransferase activity. It serves as a valuable chemical probe for elucidating the biological functions of PCAF and as a lead compound for the development of novel therapeutics.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The data is summarized in the table below for clear comparison.
| Assay Type | Target | IC50 Value (µM) | Reference |
| Enzymatic Assay | PCAF | 5.31 | |
| Cell-Based Assay | HePG2 (Hepatocellular Carcinoma) | 3.06 | |
| Cell-Based Assay | HCT-116 (Colorectal Carcinoma) | 2.83 | |
| Cell-Based Assay | MCF-7 (Breast Cancer) | 5.69 | |
| Cell-Based Assay | PC3 (Prostate Cancer) | 7.56 |
Mechanism of Action and Cellular Effects
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PCAF. This primary action leads to a cascade of downstream cellular events, primarily the induction of apoptosis and cell cycle arrest in cancer cells.
Cellular Effects
-
Apoptosis Induction: Treatment of cancer cells, such as the HePG2 line, with this compound (e.g., at 10 µM for 24 hours) leads to the induction of programmed cell death (apoptosis).
-
Cell Cycle Arrest: The inhibitor causes cells to arrest in the G2/M phase of the cell cycle, preventing cell division and proliferation.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound impacts several critical signaling pathways where PCAF plays a key regulatory role.
General Mechanism of PCAF Inhibition
PCAF functions as a transcriptional co-activator. It is recruited to gene promoters by transcription factors, where it acetylates histones. This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and leading to a more open chromatin structure, which facilitates transcription. This compound blocks this fundamental process.
Caption: General mechanism of this compound action.
PCAF's Role in NF-κB and Inflammatory Signaling
PCAF can acetylate the p65 subunit of NF-κB, which is crucial for its transcriptional activity and the subsequent expression of inflammatory genes. By inhibiting PCAF, this compound can suppress NF-κB-mediated inflammation, a pathway implicated in neuroinflammation and renal injury.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow: Cell-Based Assays
A typical workflow to characterize the cellular activity of this compound involves a sequence of standard cell biology assays.
Caption: Workflow for cellular characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following sections outline standard protocols for key experiments.
In Vitro PCAF Histone Acetyltransferase (HAT) Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of PCAF.
-
Objective: To determine the IC50 value of this compound against recombinant human PCAF.
-
Materials:
-
Recombinant human PCAF enzyme.
-
Histone H3 peptide or full-length histone H3 as a substrate.
-
Acetyl-Coenzyme A (Acetyl-CoA), labeled (e.g., [3H]-Acetyl-CoA) or unlabeled.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
This compound dissolved in DMSO.
-
Detection system (e.g., scintillation counter for radioactive assays, or specific antibody for ELISA-based formats).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
-
In a microplate, add the PCAF enzyme, histone H3 substrate, and the diluted this compound or DMSO vehicle control.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.
-
Stop the reaction (e.g., by adding an acidic solution or spotting onto filter paper).
-
Quantify the amount of acetylation. For radioactive assays, this involves measuring the incorporation of [3H]-acetyl groups into the histone substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.
-
Objective: To determine the IC50 of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HePG2, HCT-116, MCF-7).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for a specified time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Objective: To assess if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).
-
Materials:
-
HePG2 cells or other relevant cell lines.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
-
Procedure:
-
Culture cells and treat them with a specific concentration of this compound (e.g., 10 µM) or a vehicle control for a set time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any accumulation in a specific phase.
-
Conclusion
This compound is a potent and valuable tool for studying the multifaceted roles of PCAF. Its ability to induce apoptosis and G2/M cell cycle arrest in various cancer cell lines highlights the therapeutic potential of PCAF inhibition. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into cancer biology, inflammation, and other PCAF-mediated processes. Further studies on its selectivity profile against other HATs, such as the highly homologous GCN5, and its in vivo efficacy will be critical for its progression as a potential therapeutic agent.
References
The Dual Role of PCAF in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P300/CBP-associated factor (PCAF), also known as Lysine Acetyltransferase 2B (KAT2B), is a histone acetyltransferase (HAT) belonging to the GNAT (GCN5-related N-acetyltransferase) family. It plays a critical, yet complex, role in regulating gene expression and protein function through the acetylation of both histone and non-histone proteins. This technical guide provides an in-depth examination of the multifaceted role of PCAF in cancer cell proliferation, detailing its enzymatic function, its involvement in key oncogenic and tumor-suppressive pathways, and its potential as a therapeutic target. We present quantitative data on its functional impact, detailed experimental protocols for its study, and visual diagrams of its core signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction: PCAF as a Transcriptional Co-regulator
PCAF functions as a pivotal epigenetic modulator. Its primary role is to transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on target proteins. This modification neutralizes the positive charge of lysine, altering protein conformation, interaction, stability, and localization. PCAF's targets are diverse and include core histones (primarily H3K9, H3K14) and a multitude of non-histone proteins central to cancer biology, such as p53 and c-Myc.[1][2]
The functional consequence of PCAF activity is highly context-dependent, varying significantly across different cancer types. In some malignancies, PCAF acts as a tumor suppressor by activating cell cycle checkpoints and promoting apoptosis, while in others, it functions as an oncoprotein, driving proliferation.[3][4] This duality underscores the complexity of its regulatory network and its importance as a subject of study in oncology.
The Dichotomous Role of PCAF in Cancer Proliferation
PCAF's impact on cell proliferation is not uniform and is dictated by the specific cellular context and tumor type.
PCAF as a Tumor Suppressor
In several cancers, PCAF inhibits proliferation and promotes apoptosis through the regulation of key cell cycle components.
-
Gastric Cancer: PCAF has been identified as a potential tumor suppressor in gastric cancer, where its expression is often downregulated.[4] Overexpression in gastric cancer cells impairs the interaction between CDK4 and Cyclin D1, leading to cell cycle arrest.
-
Hepatocellular Carcinoma (HCC): In HCC cell lines, overexpression of PCAF induces apoptosis and arrests cell growth. This is achieved, in part, by acetylating histone H4 and inactivating the pro-survival AKT signaling pathway.
-
Esophageal Squamous Cell Carcinoma (ESCC): Overexpression of PCAF in ESCC cells leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S-phase population, effectively inhibiting DNA synthesis and the G1/S transition.
PCAF as a Promoter of Proliferation
Conversely, in other cancer types, PCAF activity is co-opted to drive cell proliferation.
-
Medulloblastoma and Glioblastoma: PCAF is a critical positive cofactor of the Hedgehog-Gli signaling pathway. It interacts with the transcription factor GLI1 and increases H3K9 acetylation on the promoters of Hh target genes, which are essential for proliferation in these brain tumors. Depletion of PCAF in these cells leads to decreased proliferation and increased apoptosis.
-
Lung Adenocarcinoma: Studies have implicated PCAF in promoting the progression of lung adenocarcinoma through the acetylation of the histone methyltransferase EZH2.
Core Signaling Pathways Modulated by PCAF
PCAF exerts its influence on cell proliferation by directly interacting with and modifying critical proteins in major signaling pathways.
The PCAF-c-Myc Axis: A Pro-Proliferative Interaction
The oncoprotein c-Myc is a master regulator of cell proliferation, and its activity is tightly controlled. PCAF-mediated acetylation is a key mechanism for stabilizing the c-Myc protein.
-
Mechanism of Action: PCAF, along with its homolog GCN5, directly acetylates c-Myc. This acetylation dramatically increases the stability of the c-Myc protein, extending its half-life and thereby enhancing its transcriptional activity on pro-proliferative target genes. Studies on the related acetyltransferase p300 have shown it can increase c-Myc's half-life by approximately 3-fold. This stabilization prevents c-Myc from undergoing ubiquitin-mediated degradation.
References
- 1. The p53-HAT connection: PCAF rules? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-dependent growth arrest and induction of p21: A critical role for PCAF-mediated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of PCAF-IN-2 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation through the acetylation of histone and non-histone proteins. Its activity is implicated in a variety of cellular processes, including cell cycle progression, DNA repair, and differentiation, making it a compelling target for therapeutic intervention in diseases such as cancer. PCAF-IN-2 is a small molecule inhibitor of PCAF. This technical guide provides a comprehensive overview of the effect of this compound on histone acetylation, detailing its mechanism of action, its impact on specific histone marks, and the experimental methodologies used to elucidate these effects.
Introduction to PCAF and Histone Acetylation
Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin conformation that is generally associated with transcriptional activation.
PCAF is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs and is known to acetylate several lysine residues on histones, with a preference for histone H3.[1][2] Specifically, PCAF has been strongly linked to the acetylation of lysine 9 on histone H3 (H3K9ac), a mark predominantly found at the transcription start sites of active genes.[3][4] Additionally, studies have implicated PCAF in the acetylation of other histone residues, including H3K14 and H4K8.[5]
This compound: A Potent Inhibitor of PCAF
This compound is a compound identified as a potent inhibitor of PCAF, with a reported half-maximal inhibitory concentration (IC50) of 5.31 µM in in vitro assays. Its inhibitory activity extends to cellular contexts, where it has demonstrated anti-tumor effects in various cancer cell lines. Understanding the precise molecular consequences of PCAF inhibition by this compound, particularly its effect on histone acetylation, is critical for its development as a chemical probe and potential therapeutic agent.
Effect of this compound on Histone Acetylation
While direct quantitative data for this compound's effect on specific histone marks is still emerging in publicly available literature, the functional consequences of PCAF inhibition are well-documented through studies using other inhibitors or genetic knockdown approaches. These studies provide a strong foundation for understanding the expected effects of this compound.
Impact on H3K9 Acetylation
Given PCAF's primary role in H3K9 acetylation, treatment with this compound is expected to lead to a significant reduction in the levels of H3K9ac. Studies using other PCAF inhibitors, such as garcinol, have demonstrated a decrease in H3K9ac levels. Similarly, knockdown of PCAF has been shown to reduce global H3K9ac levels. This reduction in H3K9ac at gene promoters would likely lead to a more condensed chromatin state and subsequent repression of target gene expression.
Impact on Other Histone Acetylation Marks
PCAF has also been shown to acetylate other histone residues, including H4K8. Therefore, it is plausible that this compound could also lead to a decrease in H4K8ac levels. The inhibition of PCAF has been shown to result in decreased H4K8ac at stalled replication forks. The effect of this compound on a broader range of histone acetylation marks warrants further investigation to fully characterize its selectivity and off-target effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Further research is required to populate data on its specific effects on histone acetylation.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PCAF IC50 | 5.31 µM | In vitro HAT assay | |
| HepG2 IC50 | 3.06 µM | Cellular Proliferation Assay | |
| MCF-7 IC50 | 5.69 µM | Cellular Proliferation Assay | |
| PC3 IC50 | 7.56 µM | Cellular Proliferation Assay | |
| HCT-116 IC50 | 2.83 µM | Cellular Proliferation Assay |
Signaling Pathways Modulated by PCAF Inhibition
The activity of PCAF is integrated into broader cellular signaling networks. One such pathway involves the Extracellular signal-regulated kinase 1/2 (ERK1/2). Studies have shown that the activation of the ERK1/2 pathway can lead to increased PCAF expression and subsequent hyperacetylation of H3K9, promoting cardiomyocyte hypertrophy. Inhibition of PCAF with a small molecule inhibitor would be expected to antagonize this pathway, leading to a reduction in H3K9ac and potentially mitigating the hypertrophic response.
Caption: The ERK1/2 signaling pathway leading to PCAF-mediated H3K9 acetylation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound on histone acetylation.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of PCAF and its inhibition by this compound.
Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human PCAF enzyme, histone H3 peptide substrate, and HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiation: Start the reaction by adding Acetyl-CoA. For radiometric assays, [3H]-acetyl-CoA is used. For fluorometric assays, unlabeled acetyl-CoA is used.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper, wash away unincorporated [3H]-acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorometric: Stop the reaction and add a thiol-sensitive probe that fluoresces upon reacting with the free CoA-SH produced during the reaction. Measure fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This cellular assay determines the effect of this compound on the levels of specific histone acetylation marks in cells.
Caption: Workflow for Western blot analysis of histone acetylation.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a desired time period (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform acid extraction to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9ac, anti-H4K8ac) and a loading control (e.g., anti-total H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the localization of specific histone modifications at particular genomic regions.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map the histone modification across the genome.
Conclusion
This compound is a valuable tool for studying the biological roles of PCAF and its associated histone acetylation marks. Based on the known functions of PCAF, this inhibitor is expected to primarily reduce H3K9ac levels, with potential effects on other histone modifications such as H4K8ac. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on histone acetylation and to further explore its therapeutic potential. Future studies should focus on generating specific quantitative data for this compound's effects on a wide range of histone marks and elucidating its impact on downstream gene expression and cellular phenotypes.
References
The Impact of PCAF-IN-2 on Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT), plays a crucial role in transcriptional regulation and is implicated in various cellular processes, including cell cycle control and apoptosis. Dysregulation of PCAF activity has been linked to the pathogenesis of several diseases, including cancer. PCAF-IN-2 is a potent and specific small-molecule inhibitor of PCAF with a reported IC50 value of 5.31 µM[1]. This technical guide provides an in-depth overview of the current understanding of this compound's effects on apoptosis and cell cycle arrest, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anti-tumor agent.
| Cell Line | Cancer Type | IC50 (µM) |
| HePG2 | Hepatocellular Carcinoma | 3.06[1] |
| MCF-7 | Breast Cancer | 5.69[1] |
| PC3 | Prostate Cancer | 7.56[1] |
| HCT-116 | Colorectal Cancer | 2.83[1] |
Table 1: Anti-tumor Activity of this compound in Various Cancer Cell Lines
Studies have shown that treatment with this compound leads to the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. In HePG2 cells, treatment with 10 µM of this compound for 24 hours has been observed to induce both of these cellular events. While specific quantitative data from dose-response and time-course studies for this compound's impact on the percentage of apoptotic cells and cell cycle distribution are not extensively available in the public domain, the established protocols to acquire such data are detailed in the following section.
Experimental Protocols
To elucidate the effects of this compound on apoptosis and cell cycle, standardized experimental procedures are employed.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
This is a widely used method to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol Outline:
-
Cell Treatment: Seed cells (e.g., HePG2) in 6-well plates and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of Apoptosis Markers:
-
Principle: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protocol Outline:
-
Protein Extraction: Following treatment with this compound, lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and BAX. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining by Flow Cytometry:
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Collect cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
-
Signaling Pathways and Molecular Mechanisms
The inhibition of PCAF by this compound is believed to trigger a cascade of events leading to apoptosis and cell cycle arrest. While the precise pathway for this compound is still under investigation, the known roles of PCAF provide a strong basis for the expected mechanism.
Apoptosis Signaling Pathway
PCAF is known to influence the expression of proteins in the Bcl-2 family. Inhibition of PCAF may lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein BAX. This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Cell Cycle Arrest Signaling Pathway
PCAF can directly interact with and regulate the activity of cyclin-dependent kinase 2 (cdk2), a key regulator of the S and G2/M phases of the cell cycle. Inhibition of PCAF by this compound could therefore lead to the dysregulation of cdk2 activity. Furthermore, PCAF can influence the expression of cell cycle inhibitors like p21. An increase in p21 expression can inhibit the activity of cyclin-cdk complexes, leading to cell cycle arrest. The observed G2/M arrest upon this compound treatment suggests an impact on the Cyclin B1/Cdc2 complex, a critical regulator of the G2 to M phase transition.
Experimental Workflow
A typical workflow for investigating the effects of this compound on a cancer cell line would involve a series of integrated experiments.
Conclusion
This compound is a promising anti-tumor agent that exerts its effects through the induction of apoptosis and G2/M cell cycle arrest. While the precise molecular mechanisms are still being unraveled, the inhibition of PCAF's acetyltransferase activity likely disrupts key signaling pathways controlling cell survival and proliferation. Further research, including detailed dose-response and time-course studies, is necessary to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for its efficacy in various cancer types. This guide provides a foundational framework for researchers and drug development professionals to design and interpret experiments aimed at understanding and harnessing the anti-cancer properties of PCAF inhibitors.
References
Discovery and Synthesis of PCAF-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PCAF-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. This document consolidates available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to this compound
This compound, also identified as compound 17 in the primary literature, is a novel small molecule inhibitor belonging to the 1,2,4-triazolophthalazine scaffold.[1] It has demonstrated significant inhibitory activity against the PCAF enzyme and exhibits potent anti-tumor effects in various cancer cell lines.[1] Mechanistically, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its enzymatic inhibition and cytotoxic activities.
Table 1: this compound Enzymatic Inhibition
| Target | IC₅₀ (µM) |
| PCAF | 5.31[1] |
Table 2: Cytotoxic Activity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HePG2 | Hepatocellular Carcinoma | 3.06[1] |
| MCF-7 | Breast Cancer | 5.69 |
| PC3 | Prostate Cancer | 7.56 |
| HCT-116 | Colorectal Carcinoma | 2.83 |
Synthesis of this compound
The detailed, step-by-step synthesis protocol for this compound (compound 17) is not explicitly available in the primary publication or its supplementary materials. However, based on the general synthetic schemes provided for analogous 1,2,4-triazolophthalazine derivatives in the literature, a representative synthetic protocol is outlined below. The core of the synthesis involves a Suzuki-Miyaura cross-coupling reaction.
Representative Synthesis Protocol:
This protocol is a plausible method for the synthesis of this compound based on procedures for similar compounds.
Step 1: Synthesis of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine
A mixture of 1,4-dichlorophthalazine and an excess of acetylhydrazide in a suitable solvent such as n-butanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield 6-chloro-3-methyl-triazolo[3,4-a]phthalazine.
Step 2: Suzuki-Miyaura Coupling
A mixture of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine, a suitable boronic acid or boronate ester derivative of 3-(benzylsulfamoyl)phenyl, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a solvent system such as a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) until the starting materials are consumed, as monitored by TLC. After cooling to room temperature, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These are based on standard and widely accepted laboratory procedures.
PCAF Histone Acetyltransferase (HAT) Inhibition Assay
This in vitro assay is designed to measure the ability of this compound to inhibit the enzymatic activity of PCAF.
-
Materials: Recombinant human PCAF, histone H3 peptide substrate, Acetyl-CoA, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), and a detection reagent (e.g., a specific antibody for acetylated histone H3 or a fluorescent developer).
-
Procedure:
-
Prepare a reaction mixture containing the PCAF enzyme, histone H3 substrate, and assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction wells.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the level of histone acetylation using an appropriate detection method, such as an ELISA-based format with a primary antibody against acetylated H3 and a secondary antibody conjugated to a reporter enzyme.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Materials: HePG2, MCF-7, PC3, and HCT-116 cells, complete culture medium, this compound, and a cell viability reagent (e.g., MTT, MTS, or resazurin).
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis induced by this compound.
-
Materials: HePG2 cells, complete culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Procedure:
-
Treat HePG2 cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
-
Cell Cycle Analysis
This flow cytometry-based assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Materials: HePG2 cells, complete culture medium, this compound, PBS, ethanol for fixation, and a DNA staining solution (e.g., Propidium Iodide with RNase A).
-
Procedure:
-
Treat HePG2 cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in the DNA staining solution.
-
Incubate the cells in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially affected by PCAF inhibition and a general workflow for the discovery and characterization of this compound.
Caption: Simplified signaling pathways regulated by PCAF and inhibited by this compound.
Caption: General experimental workflow for the discovery and characterization of this compound.
References
The Therapeutic Potential of Inhibiting PCAF in Oncology: A Technical Guide
Executive Summary: The P300/CBP-associated factor (PCAF), a member of the GNAT family of lysine acetyltransferases (KATs), has emerged as a critical regulator in oncology with a notably complex, context-dependent role.[1] PCAF functions not only as a histone acetyltransferase, primarily targeting H3K9, but also acetylates numerous non-histone proteins, including key tumor suppressors and oncoproteins like p53, c-myc, and Gli1.[2][3][4] Furthermore, it possesses intrinsic E3 ligase activity, promoting ubiquitin-dependent protein degradation.[2] This functional duality positions PCAF as a pivotal node in cellular signaling, influencing processes from proliferation and apoptosis to DNA damage repair and metastasis. Dysregulation of PCAF expression is observed in a wide range of cancers, where it can act as either a tumor suppressor or an oncogene depending on the cellular context. This whitepaper provides an in-depth technical overview of the signaling pathways governed by PCAF, the preclinical evidence supporting its inhibition as a therapeutic strategy, and the current landscape of small molecule inhibitors, offering a guide for researchers and drug development professionals in oncology.
Introduction: The Dual Functionality of PCAF
P300/CBP-associated factor (PCAF), also known as KAT2B, is a crucial epigenetic and transcriptional regulator. Its primary enzymatic function is that of a histone acetyltransferase (HAT), transferring an acetyl group from acetyl-CoA to lysine residues on histone tails. This activity, particularly the acetylation of H3K9, generally leads to a more open chromatin structure, facilitating gene transcription.
Beyond histones, PCAF's substrate scope is broad, encompassing a variety of non-histone proteins involved in cancer pathogenesis. By acetylating transcription factors and other regulatory proteins, PCAF can modulate their stability, localization, DNA-binding affinity, and interaction with other proteins. Compounding this complexity, PCAF also functions as an E3 ubiquitin ligase, targeting specific proteins for proteasomal degradation. This dual catalytic activity means that PCAF's influence on cancer can be profoundly different depending on the specific tumor type and the dominant signaling pathways at play. In some cancers, such as gastric and hepatocellular carcinoma, PCAF acts as a tumor suppressor, with its downregulation correlating with poor prognosis. Conversely, in cancers like lung adenocarcinoma and glioblastoma, PCAF exhibits oncogenic properties, where its activity is required for tumor cell proliferation. This context-dependent functionality underscores the importance of a detailed mechanistic understanding for therapeutically targeting PCAF.
PCAF's Role in Key Cancer Signaling Pathways
PCAF is integrated into multiple signaling networks that are fundamental to cancer progression. Its inhibition can therefore lead to distinct anti-tumor outcomes depending on the pathway being targeted.
The PCAF-p16-CDK4 Axis in Gastric Cancer
In gastric cancer (GC), PCAF functions as a tumor suppressor. It is frequently downregulated in GC tissues, which correlates with poor patient survival. PCAF exerts its suppressive effects through a novel axis involving the anion exchanger 1 (AE1) oncoprotein and the p16 tumor suppressor. PCAF interacts directly with AE1, promoting its ubiquitin-mediated degradation. This action releases p16, which is otherwise sequestered in the cytoplasm by AE1. Simultaneously, PCAF interacts with and upregulates p16 at the protein level, promoting its translocation into the nucleus. In the nucleus, p16 binds to and inhibits cyclin-dependent kinase 4 (CDK4), preventing the formation of the CDK4-Cyclin D1 complex. This leads to cell cycle arrest at the G1/S transition, thereby inhibiting GC proliferation.
PCAF in the Hedgehog-Gli Pathway
In contrast to its role in gastric cancer, PCAF demonstrates oncogenic activity in medulloblastoma and glioblastoma by acting as a critical cofactor for the Hedgehog (Hh)-Gli signaling pathway. The Hh pathway is a key regulator of development and its aberrant activation drives tumorigenesis in several cancers. The final effectors of this pathway are the GLI family of transcription factors. Upon Hh pathway activation, PCAF is recruited to the promoters of Hh target genes, such as GLI1 and PTCH, through a direct interaction with the GLI1 protein. This recruitment leads to the acetylation of histone H3 at lysine 9 (H3K9Ac), an epigenetic mark that facilitates transcriptional activation. The resulting expression of Hh target genes promotes cancer cell proliferation and inhibits apoptosis. Depletion of PCAF in these cancer cells impairs Hh signaling, reduces target gene expression, decreases proliferation, and increases apoptosis.
PCAF in DNA Damage Response and Apoptosis
PCAF plays a crucial role in the cellular response to DNA damage, primarily through its interaction with the p53 tumor suppressor. Following DNA damage, kinases like ATM and ATR are activated, which in turn can modulate PCAF activity. PCAF directly acetylates p53 at lysine 320, which enhances p53's DNA-binding affinity and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Furthermore, PCAF is involved in regulating apoptosis through non-p53 mechanisms. It can acetylate Ku70, a key protein in the non-homologous end joining (NHEJ) DNA repair pathway. Acetylation of Ku70 causes it to release the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and trigger apoptosis. This positions PCAF as a key factor that helps determine cell fate following genotoxic stress.
Preclinical Evidence for PCAF Inhibition
The therapeutic rationale for inhibiting PCAF is supported by a growing body of preclinical data from genetic and pharmacological studies. These studies demonstrate that reducing PCAF activity can effectively curb cancer cell growth and survival, particularly in tumors where PCAF acts as an oncogene.
Effects of PCAF Inhibition in Cancer Models
Genetic knockdown of PCAF using siRNA or shRNA has been shown to reduce proliferation and colony formation in glioblastoma and medulloblastoma cells. Similarly, in gastric cancer cells, while PCAF itself is a tumor suppressor, modulating its downstream pathways has therapeutic implications. In animal models, siRNA-mediated targeting of AE1, a protein whose degradation is promoted by PCAF, led to a significant decrease in tumor incidence from ~70% to 15.8%. Pharmacological inhibition of PCAF's HAT activity with natural compounds like anacardic acid (AA) has been shown to reduce the expression of Hh target genes and induce apoptosis in medulloblastoma cells, mimicking the effects of PCAF depletion.
| Cancer Type | Model | PCAF Modulation | Key Quantitative Outcomes | Reference |
| Medulloblastoma | DAOY cell line | PCAF siRNA | Significant reduction in Hh target genes Gli1 and Ptch expression. | |
| Medulloblastoma | DAOY cell line | Anacardic Acid (AA) | Strong reduction of PTCH expression and increase in apoptosis. | |
| Glioblastoma | U87 cell line | PCAF siRNA | Strongly reduced number of cell colonies. | |
| Gastric Cancer | SGC7901, MKN45 cells | PCAF Overexpression | Inhibited cell growth and colony formation; increased G1/S phase cells. | |
| Hepatocellular Carcinoma | HCC cell lines | PCAF Downregulation | Facilitated tumor cell migration and invasion via EMT. | |
| Colon Cancer | HCT116, HT29 cells | CCT077791, CCT077792 | Concentration-dependent decrease in cellular acetylation and growth inhibition. | |
| Various Cancers | HePG2, MCF-7, PC3, HCT-116 | PCAF-IN-2 | Dose-dependent anti-tumor activity (IC50s: 3.06, 5.69, 7.56, 2.83 µM). |
Small Molecule Inhibitors of PCAF
While no PCAF inhibitors are currently in clinical use, several small molecules have been identified and characterized in preclinical settings. These compounds range from natural products to synthetic molecules and serve as crucial tools for probing PCAF biology and as starting points for drug development.
| Inhibitor Name | Source/Type | Target(s) | IC₅₀ (PCAF) | Reported Anti-Cancer Activity | Reference |
| Garcinol | Natural Product | PCAF, p300 | ~5 µM | Potently inhibits HATs; chemopreventive effects observed in mice. | |
| Anacardic Acid | Natural Product | PCAF, p300 | Not specified | Induces apoptosis in medulloblastoma cells. | |
| Curcumin | Natural Product | p300/CBP (PCAF less so) | Not specified | Cell-permeable inhibitor of acetyltransferase activity. | |
| Isothiazolones (CCT077791) | Synthetic | PCAF, p300 | 1 to >50 µM | Inhibits growth of human tumor cell lines (GI50 0.8 to >50 µM). | |
| Embelin | Natural Product | PCAF | Not specified | Specifically inhibits H3K9 acetylation. | |
| This compound | Synthetic | PCAF | 5.31 µM | Induces apoptosis and G2/M cell cycle arrest in HePG2 cells. | |
| PU139 | Synthetic | Gcn5, PCAF, CBP, p300 | 9.74 µM | Triggers caspase-independent cell death. |
Key Experimental Protocols
Validating the therapeutic potential of PCAF inhibitors requires a standardized set of robust assays. Methodologies for key experiments are detailed below.
PCAF Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescent)
This assay measures the enzymatic activity of PCAF by detecting the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.
Principle: The free thiol group on CoA-SH reacts with the fluorescent dye 7-(diethylamino)-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), resulting in a fluorescent adduct that can be quantified. A decrease in fluorescence in the presence of an inhibitor indicates reduced PCAF activity.
Protocol:
-
Preparation: Prepare assay buffer, Acetyl-CoA solution, recombinant PCAF enzyme solution, and histone H3 peptide substrate. Dissolve test compounds (inhibitors) in DMSO.
-
Reaction Setup: In a 96-well plate, add 15 µL of assay buffer, 5 µL of Acetyl-CoA, and 10 µL of diluted PCAF enzyme to each well.
-
Inhibitor Addition: Add test compounds at desired concentrations. Include a positive control (e.g., Anacardic Acid) and a negative control (DMSO vehicle).
-
Initiate Reaction: Add the histone substrate to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add CPM dye to each well. The dye will react with the CoA-SH produced.
-
Measurement: Measure fluorescence intensity using a plate reader (Excitation/Emission ~390/460 nm).
-
Analysis: Calculate the percent inhibition relative to the DMSO control. Determine IC₅₀ values by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Principle: The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PCAF inhibitor for a specified duration (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at ~510 nm on a microplate reader.
-
Analysis: Determine the concentration of inhibitor that causes 50% growth inhibition (GI₅₀).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of a PCAF inhibitor in a mouse model of cancer.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT116, DAOY) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer the PCAF inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry for target engagement biomarkers like H3K9Ac).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine therapeutic efficacy.
Challenges and Future Directions
The development of PCAF inhibitors for oncology faces several challenges. The primary hurdle is achieving inhibitor specificity. PCAF belongs to the GNAT family of acetyltransferases, which includes GCN5, and the two share high structural homology in their catalytic domains. Many current inhibitors show activity against both PCAF and GCN5, as well as p300/CBP, making it difficult to attribute anti-cancer effects solely to PCAF inhibition. Developing highly selective PCAF inhibitors is essential for minimizing off-target effects and validating PCAF as a drug target.
Another significant challenge is PCAF's dual role as both a tumor suppressor and an oncogene. This context-dependent function implies that a PCAF inhibitor would likely be effective only in a specific subset of cancers where PCAF activity is oncogenic (e.g., Hh-driven brain tumors). Conversely, its use would be contraindicated in tumors where PCAF is protective (e.g., gastric cancer). Therefore, the successful clinical development of PCAF inhibitors will depend on the identification of robust predictive biomarkers to select the appropriate patient populations.
Future research should focus on:
-
Developing Selective Inhibitors: Utilizing structure-based drug design to create inhibitors that specifically target the PCAF catalytic site or allosteric sites, sparing GCN5 and other HATs.
-
Biomarker Discovery: Identifying genetic or expression signatures (e.g., high GLI1 expression, specific mutations) that predict sensitivity to PCAF inhibition.
-
Combination Therapies: Exploring rational combinations of PCAF inhibitors with other targeted agents or standard chemotherapy. For instance, in tumors reliant on the Hh pathway, combining a PCAF inhibitor with an SMO antagonist like vismodegib could offer synergistic benefits.
Conclusion
PCAF is a multifaceted enzyme that sits at the crossroads of epigenetic regulation and protein quality control. Its role in cancer is complex, dictated by the specific cellular and signaling context. In certain malignancies, particularly those driven by pathways like Hedgehog-Gli, PCAF functions as a critical oncogenic cofactor, making its enzymatic activity a compelling therapeutic target. Preclinical studies with genetic tools and first-generation small molecule inhibitors have validated this potential, demonstrating that PCAF inhibition can lead to reduced cancer cell proliferation, cell cycle arrest, and apoptosis. While challenges related to inhibitor specificity and patient selection remain, continued research into the nuanced biology of PCAF and the development of next-generation selective inhibitors hold significant promise for delivering a new class of targeted therapies in oncology.
References
- 1. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
PCAF-IN-2: A Technical Guide to its Target Engagement and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PCAF-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF). The document details its target protein, binding affinity, and the molecular pathways it modulates. Experimental protocols for key assays are provided to facilitate further research and development.
Core Target: PCAF Bromodomain
This compound specifically targets the bromodomain of PCAF, a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation.[1][2] The PCAF protein, also known as KAT2B, is a transcriptional coactivator involved in various cellular processes, including cell cycle control, DNA repair, and apoptosis.[3] Its bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[2][4]
The crystal structure of the human PCAF bromodomain has been resolved, providing a basis for understanding inhibitor binding. The binding pocket for acetylated lysine is a key target for small molecule inhibitors like this compound.
Binding Affinity and Potency
This compound is a potent inhibitor of PCAF with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The inhibitory activity of this compound and other relevant PCAF inhibitors is summarized in the table below.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | PCAF | Not Specified | 5.31 µM | |
| L-Moses (L-45) | PCAF Bromodomain | Isothermal Titration Calorimetry (ITC) | 126 nM (Kd) | |
| Compound 1 | PCAF Bromodomain | Not Specified | 1.6 µM | |
| Compound 2 | PCAF Bromodomain | Not Specified | 0.93 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Histone Acetyltransferase (HAT) Activity Assay (IC50 Determination)
This protocol is adapted from commercially available fluorescence-based HAT inhibitor screening kits and can be used to determine the IC50 value of this compound.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution (containing a thiol-detecting reagent like CPM)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Histone H3 peptide substrate
-
This compound dilution (or vehicle control)
-
Recombinant PCAF enzyme
-
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the developing solution to each well and incubate in the dark for 15-30 minutes. This solution contains a reagent that reacts with the free CoA produced during the HAT reaction to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
This protocol provides a general framework for measuring the binding affinity of an inhibitor to the PCAF bromodomain.
Materials:
-
Purified recombinant PCAF bromodomain protein
-
This compound or other test inhibitor
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
Syringe for injection
Procedure:
-
Thoroughly dialyze the purified PCAF bromodomain protein against the ITC buffer.
-
Dissolve the inhibitor in the same ITC buffer to ensure a perfect match.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
Load the PCAF bromodomain solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
The raw data will show heat pulses for each injection. Integrate these peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways Modulated by this compound
Inhibition of PCAF's bromodomain by this compound is expected to disrupt its function in transcriptional regulation, leading to downstream effects on cell cycle progression and apoptosis.
This compound and the p53-p21 Pathway
PCAF is known to acetylate the tumor suppressor protein p53 at lysine 320 (K320). This acetylation event enhances the ability of p53 to bind to the promoter of the CDKN1A gene, which encodes the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to cell cycle arrest, primarily at the G1/S checkpoint. By inhibiting PCAF, this compound is predicted to reduce p53 acetylation, thereby downregulating p21 expression and preventing cell cycle arrest.
Caption: this compound inhibits PCAF-mediated p53 acetylation, leading to reduced p21 expression and cell cycle progression.
This compound and Apoptosis
PCAF is also implicated in the regulation of apoptosis through multiple mechanisms. One pathway involves the transcription factor GLI1, a key component of the Hedgehog signaling pathway. PCAF can acetylate GLI1, preventing its nuclear translocation and subsequent activation of anti-apoptotic genes like BCL2. By inhibiting PCAF, this compound may lead to increased nuclear GLI1 activity, higher BCL2 levels, and a corresponding decrease in the pro-apoptotic protein BAX, ultimately inhibiting apoptosis.
Caption: this compound may modulate apoptosis by altering the PCAF-GLI1-BCL2/BAX signaling axis.
Experimental Workflow for Assessing this compound Activity
A logical workflow for characterizing a novel PCAF inhibitor like this compound would involve a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for the characterization of a PCAF inhibitor.
References
- 1. Structural basis of site-specific histone recognition by the bromodomains of human coactivators PCAF and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Site-Specific Histone Recognition by the Bromodomains of Human Coactivators PCAF and CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PCAF-IN-2 In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by modifying chromatin structure.[1][2] PCAF is involved in a variety of cellular processes, including cell cycle progression, differentiation, and metabolism.[1][2][3] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and inflammatory conditions. PCAF-IN-2 is a potent inhibitor of PCAF with a reported IC50 value of 5.31 µM. It has demonstrated anti-tumor activity in various cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HePG2 | Liver Cancer | 3.06 | |
| MCF-7 | Breast Cancer | 5.69 | |
| PC3 | Prostate Cancer | 7.56 | |
| HCT-116 | Colon Cancer | 2.83 |
Signaling Pathway
Caption: A diagram of the PCAF signaling pathway.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the in vitro cellular effects of this compound.
1. Cell Proliferation/Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HePG2, MCF-7, PC3, HCT-116)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Harvest and count cells, then resuspend in complete growth medium to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the cell viability assay.
2. Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.
-
Materials:
-
HePG2 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed HePG2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration of 10 µM (or a range of concentrations) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
HePG2 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HePG2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration of 10 µM for 24 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
4. Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in pathways regulated by PCAF.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys14), anti-p16, anti-CDK4, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. P300/CBP-associated factor regulates transcription and function of isocitrate dehydrogenase 2 during muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential roles of p300 and PCAF acetyltransferases in muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation mediated by the p300/CBP-associated factor determines cellular energy metabolic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of a PCAF Inhibitor in Cancer Cell Lines: Application Notes and Protocols
For research, scientific, and drug development professionals.
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a P300/CBP-associated factor (PCAF) inhibitor, exemplified here as PCAF-IN-2, in various cancer cell lines. These protocols are intended to offer a standardized methodology for assessing the potency of potential therapeutic compounds targeting PCAF, a key epigenetic regulator implicated in cancer.
Introduction
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][2] PCAF is involved in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[1] Its dysregulation has been linked to the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1][3] Determining the IC50 value is a critical step in the preclinical assessment of any potential inhibitor, providing a quantitative measure of its potency. The following sections detail the materials, protocols, and data analysis methods for assessing the in vitro efficacy of a PCAF inhibitor.
Data Presentation
The IC50 values of this compound should be determined across a panel of relevant cancer cell lines to understand its spectrum of activity. The results should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| U2OS | Osteosarcoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
Signaling Pathway
PCAF is a critical coactivator in several signaling pathways implicated in cancer. It can be recruited by transcription factors to acetylate histones, leading to a more open chromatin structure and subsequent gene transcription. One such pathway involves the interaction of PCAF with other transcriptional coactivators like p300/CBP. Furthermore, PCAF has been shown to interact with and regulate the activity of key oncogenic and tumor suppressor proteins. The diagram below illustrates a simplified model of a PCAF-mediated signaling pathway.
Caption: Simplified PCAF signaling pathway in cancer.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of a PCAF inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.
Materials and Reagents
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF-7)
-
Complete culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (or other PCAF inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The workflow for the IC50 determination using the MTT assay is outlined below.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol
1. Cell Seeding (Day 1)
a. Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density (typically 5 x 10^4 to 1 x 10^5 cells/mL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a blank control. f. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment (Day 2)
a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare a series of dilutions of the compound in a complete culture medium. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated wells (vehicle control, with the same concentration of DMSO as the treated wells) and blank wells (medium only). d. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay (Day 5)
a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
4. Absorbance Measurement
a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The plate should be read within 1 hour of adding the solubilization solution.
Data Analysis and IC50 Calculation
-
Correct for Background Absorbance : Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percent Viability : The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Dose-Response Curve and IC50 Determination : Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to fit the data and determine the IC50 value, which is the concentration of the compound that results in 50% inhibition of cell viability.
Conclusion
This document provides a comprehensive framework for determining the IC50 value of a PCAF inhibitor in cancer cell lines. Adherence to this standardized protocol will ensure the generation of reliable and reproducible data, which is essential for the continued development of novel cancer therapeutics targeting the PCAF enzyme. The provided diagrams for the signaling pathway and experimental workflow offer visual aids to better understand the underlying biological context and the practical steps involved in the IC50 determination.
References
- 1. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyltransferase p300/CBP Associated Factor (PCAF) Regulates Crosstalk-Dependent Acetylation of Histone H3 by Distal Site Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCAF-IN-2 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins.[1] Dysregulation of PCAF activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] PCAF-IN-2 is a potent and specific small molecule inhibitor of PCAF that has demonstrated anti-tumor activity in vitro by inducing apoptosis and cell cycle arrest at the G2/M phase.[4] These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo anti-cancer efficacy.
Mechanism of Action and Signaling Pathway
PCAF functions as a transcriptional co-activator by acetylating lysine residues on histone tails, which leads to a more open chromatin structure, facilitating gene expression. PCAF can also acetylate non-histone proteins, including transcription factors, thereby modulating their activity. In cancer, PCAF's role can be context-dependent, sometimes acting as a tumor suppressor and other times as an oncoprotein.
This compound inhibits the catalytic activity of PCAF, preventing the transfer of acetyl groups to its substrates. This inhibition can lead to the downregulation of genes involved in cell proliferation and survival, ultimately triggering apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize representative in vitro and in vivo data for PCAF inhibitors. Note that specific in vivo efficacy data for this compound is not publicly available and the data presented for other PCAF inhibitors should be used as a reference for experimental design and data presentation.
Table 1: In Vitro Activity of this compound [4]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.06 |
| MCF-7 | Breast Cancer | 5.69 |
| PC3 | Prostate Cancer | 7.56 |
| HCT-116 | Colon Carcinoma | 2.83 |
Table 2: Representative In Vivo Efficacy of PCAF Inhibitors in Xenograft Models
| Compound | Cancer Model | Host | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| PU139 | SK-N-SH Neuroblastoma | NMRI:nu/nu mice | Intraperitoneal injection | Not specified, but blocked xenograft growth | |
| L002 | MDA-MB-468 Breast Cancer | NU/NU mice | Not specified | Potently suppressed tumor growth | |
| CPTH6 | LCSC136 Lung Cancer | NOD/SCID mice | 50 or 100 mg/Kg, Intraperitoneal, daily | Significant reduction in tumor growth |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
For in vivo administration, dilute the stock solution in sterile corn oil. A common final concentration of DMSO in the dosing solution is 5-10%. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile corn oil.
-
Vortex the final solution vigorously before each injection to ensure a uniform suspension.
-
It is recommended to prepare the working solution fresh on the day of use.
Xenograft Mouse Model Protocol
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-468)
-
Immunocompromised mice (e.g., NU/NU, NOD/SCID), 6-8 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Protocol:
2.1. Cell Culture and Preparation:
-
Culture the chosen cancer cell line in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
2.2. Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
2.3. Treatment with this compound:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (prepared as in Protocol 1) to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle (e.g., 10% DMSO in corn oil).
-
The dosing schedule should be determined based on preliminary tolerability studies, but a daily or every-other-day schedule is common for similar inhibitors.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
2.4. Efficacy Assessment:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, or Western blotting to assess histone acetylation levels.
References
Application Notes and Protocols for PCAF-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCAF-IN-2 is a potent and specific small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) belonging to the GNAT (GCN5-related N-acetyltransferase) family.[1] PCAF plays a crucial role in transcriptional regulation by acetylating histones, primarily H3K9 and H3K14, which leads to a more open chromatin structure permissive for gene expression.[2][3] Beyond histones, PCAF also acetylates non-histone proteins, including transcription factors such as p53, thereby modulating their activity.[4] Dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
This compound exerts its anti-tumor activity by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture-based assays to study its biological effects.
Physicochemical and Biological Data
Quantitative data for this compound has been summarized in the tables below for easy reference and comparison.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (PCAF Inhibition) | 5.31 µM | N/A | |
| IC₅₀ (Anti-proliferative) | 3.06 µM | HePG2 | |
| 5.69 µM | MCF-7 | ||
| 7.56 µM | PC3 | ||
| 2.83 µM | HCT-116 |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 8.3 mg/mL | Recommended for stock solutions. |
| Ethanol | Information not available | May require solubility testing. |
| Water | Insoluble | Not suitable for initial dissolution. |
| Cell Culture Media | Insoluble | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO. It is critical to use anhydrous, cell culture grade DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 268.20 g/mol .
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 268.20 g/mol * (1000 mg / 1 g) = 2.682 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, a brief sonication (5-10 minutes) in a water bath sonicator can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A stock solution stored at -80°C should be stable for at least 6 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. To avoid precipitation and minimize solvent-induced toxicity, a stepwise dilution is recommended, and the final DMSO concentration should not exceed 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Perform an intermediate dilution of the stock solution in complete cell culture medium. This helps to prevent "solvent shock" and precipitation of the compound.
-
Example: To prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in pre-warmed complete cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium). Mix gently by pipetting.
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
From a 10 mM stock (1:1000 dilution): Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. The final DMSO concentration will be 0.1%.
-
From a 1 mM intermediate solution (1:100 dilution): Add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete cell culture medium.
-
-
-
Mix Thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming of the medium.
-
Control Group: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the experimental wells.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the prepared working solutions of this compound or the vehicle control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PCAF signaling pathway and the experimental workflow for using this compound in cell culture.
Caption: PCAF-mediated acetylation and its inhibition by this compound.
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Measuring PCAF-IN-2 Effects by Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blotting to measure the cellular effects of PCAF-IN-2, a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). These application notes will guide researchers in assessing the inhibitor's impact on the acetylation of key PCAF substrates, thereby enabling the characterization of its mechanism of action and efficacy.
Introduction
PCAF is a crucial epigenetic regulator that plays a significant role in various cellular processes, including gene transcription, cell cycle control, and DNA damage repair, through the acetylation of histone and non-histone proteins[1][2]. Its dysregulation is implicated in several diseases, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to specifically target the acetyltransferase activity of PCAF. Western blotting is an indispensable technique to elucidate the downstream consequences of this inhibition by quantifying changes in the acetylation status of PCAF target proteins.
Data Presentation
The following table summarizes representative quantitative data from hypothetical Western blot experiments assessing the effect of this compound on the acetylation of key PCAF substrates. The data is presented as a percentage of the vehicle control, with error bars representing the standard deviation from three independent experiments. This data illustrates the expected dose-dependent decrease in substrate acetylation upon treatment with a PCAF inhibitor.
| Target Protein | Treatment | Concentration (µM) | Acetylation Level (% of Control) | Standard Deviation |
| Histone H3 (Lys14) | Vehicle (DMSO) | - | 100 | ± 8.5 |
| This compound | 1 | 65 | ± 6.2 | |
| This compound | 5 | 32 | ± 4.1 | |
| This compound | 10 | 15 | ± 2.8 | |
| Histone H4 (Lys8) | Vehicle (DMSO) | - | 100 | ± 9.1 |
| This compound | 1 | 72 | ± 7.5 | |
| This compound | 5 | 41 | ± 5.3 | |
| This compound | 10 | 22 | ± 3.9 | |
| p53 (Lys320) | Vehicle (DMSO) | - | 100 | ± 11.2 |
| This compound | 1 | 85 | ± 9.8 | |
| This compound | 5 | 55 | ± 7.1 | |
| This compound | 10 | 35 | ± 5.5 |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PCAF. Upstream signals can lead to the recruitment of PCAF to specific genomic loci or protein complexes. PCAF then acetylates histone tails (e.g., H3K9, H3K14, H4K8) and non-histone proteins (e.g., p53), leading to changes in chromatin structure and gene expression, ultimately affecting cellular processes like cell cycle progression and apoptosis[1][3][4].
Caption: PCAF signaling pathway and point of inhibition by this compound.
Experimental Workflow
This diagram outlines the key steps for a Western blot experiment designed to measure the effects of this compound.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing detectable levels of PCAF and its substrates (e.g., U2OS, HCT116, HeLa).
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient) and running buffer.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Transfer Buffer: Towbin buffer with 20% methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetyl-Histone H3 (Lys14)
-
Rabbit anti-Histone H3 (total)
-
Rabbit anti-acetyl-Histone H4 (Lys8)
-
Rabbit anti-Histone H4 (total)
-
Mouse anti-acetyl-p53 (Lys320)
-
Mouse anti-p53 (total)
-
Rabbit or Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Wash Buffer: TBST.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Use antibodies targeting the acetylated form of the protein of interest and a separate blot or stripping and reprobing for the total protein as a control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated protein band to the corresponding total protein band and/or a loading control (e.g., GAPDH or β-actin).
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
-
Conclusion
This protocol provides a robust framework for assessing the cellular activity of this compound. By measuring the dose-dependent decrease in the acetylation of key histone and non-histone substrates, researchers can effectively characterize the inhibitor's potency and selectivity. The provided diagrams and detailed methodology aim to facilitate the successful implementation of this Western blot-based assay in a research or drug development setting.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct p53 acetylation cassettes differentially influence gene-expression patterns and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Application of PCAF-IN-2 in Breast, Lung, and Colon Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P300/CBP-associating factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins. Its dysregulation has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. PCAF-IN-2 is a small molecule inhibitor of PCAF that has demonstrated anti-tumor activity. These application notes provide a comprehensive overview of the use of this compound in breast, lung, and colon cancer models, including quantitative data, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Data Summary
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for breast, lung, and colon cancer cell lines.
| Cancer Type | Cell Line | This compound IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 5.69 | [1] |
| Colon Cancer | HCT-116 | 2.83 | [1] |
| Lung Cancer | A549 | 32.09* | [2] |
*Note: The IC50 value for the A549 lung cancer cell line is for a different PCAF inhibitor (compound 17) and should be considered as a reference point.[2] Further studies are required to determine the specific IC50 of this compound in lung cancer cell lines.
Mechanism of Action & Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the acetyltransferase activity of PCAF. This leads to a reduction in the acetylation of key histone and non-histone proteins involved in cell cycle progression and survival. The primary reported mechanisms of action are the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]
Signaling Pathways
Based on the known functions of PCAF in different cancer types, inhibition by this compound is expected to impact the following signaling pathways:
-
Breast Cancer: p53 Signaling Pathway: PCAF is a known coactivator of the tumor suppressor protein p53. By acetylating p53, PCAF enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis. Inhibition of PCAF by this compound may therefore lead to a downstream suppression of the p53 pathway's tumor-suppressive functions. However, PCAF itself has been identified as a p53 target gene, suggesting a complex feedback loop.
-
Lung Cancer: Epithelial-Mesenchymal Transition (EMT) Pathway: PCAF is implicated in the regulation of EMT, a process crucial for cancer metastasis. PCAF can form a complex with other proteins to drive the expression of key EMT transcription factors like Snail and Twist. By inhibiting PCAF, this compound may suppress the EMT program and reduce the metastatic potential of lung cancer cells.
-
Colon Cancer: Wnt/β-catenin Signaling Pathway: PCAF has been shown to acetylate β-catenin, a key component of the Wnt signaling pathway, leading to its stabilization and increased transcriptional activity. The Wnt/β-catenin pathway is frequently hyperactivated in colorectal cancer. Inhibition of PCAF by this compound could destabilize β-catenin, leading to the downregulation of Wnt target genes that promote tumor growth.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways affected by this compound in different cancer types.
Caption: General experimental workflow for evaluating the effects of this compound in cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on breast, lung, and colon cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Breast (e.g., MCF-7), lung (e.g., A549), or colon (e.g., HCT-116) cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the p53, EMT, or Wnt/β-catenin signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53, anti-E-cadherin, anti-Vimentin, anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising inhibitor of PCAF with demonstrated anti-proliferative and pro-apoptotic effects in breast and colon cancer cell lines. Its potential to modulate key signaling pathways such as p53, EMT, and Wnt/β-catenin warrants further investigation to fully elucidate its therapeutic potential in breast, lung, and colon cancers. The protocols provided herein offer a framework for researchers to explore the efficacy and mechanism of action of this compound in these and other cancer types. Further studies, particularly in lung cancer models and in vivo systems, are necessary to validate its clinical applicability.
References
Application Notes and Protocols: Developing a High-Throughput Screen with PCAF-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P300/CBP-Associated Factor (PCAF), also known as KAT2B, is a member of the GCN5-related N-acetyltransferase (GNAT) family of lysine acetyltransferases.[1] As a key epigenetic regulator, PCAF plays a critical role in numerous cellular processes, including transcriptional activation, cell cycle regulation, and DNA repair, by acetylating histone (primarily H3K9) and non-histone protein substrates.[1] Dysregulation of PCAF activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[2][3][4]
PCAF-IN-2 is a potent and specific small molecule inhibitor of PCAF, demonstrating significant anti-tumor activity in various cancer cell lines. It serves as an essential tool compound for validating PCAF as a drug target and for developing robust high-throughput screening (HTS) assays to identify novel PCAF inhibitors. These application notes provide detailed protocols for utilizing this compound as a reference compound in both biochemical and cell-based HTS assays.
PCAF Signaling Pathways
PCAF functions as a transcriptional coactivator in multiple key signaling pathways. Its acetyltransferase activity is crucial for modulating the function of key proteins within these cascades.
Caption: PCAF in the Wnt/β-Catenin signaling pathway.
Caption: PCAF's role in the Hedgehog-Gli signaling pathway.
Quantitative Data for this compound
This compound has been characterized in both biochemical and cellular assays. This data is critical for establishing positive controls and determining appropriate screening concentrations.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Biochemical | Recombinant PCAF | 5.31 | |
| Cell-Based | HepG2 (Hepatocellular Carcinoma) | 3.06 | |
| MCF-7 (Breast Cancer) | 5.69 | ||
| PC3 (Prostate Cancer) | 7.56 | ||
| HCT-116 (Colorectal Cancer) | 2.83 |
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to discover novel PCAF inhibitors follows a multi-stage process, beginning with a primary biochemical screen and progressing to secondary cell-based and selectivity assays.
Caption: A typical HTS cascade for identifying PCAF inhibitors.
Experimental Protocols
Protocol 1: Primary Biochemical HTS Assay (Fluorometric)
This protocol is adapted from commercially available HAT inhibitor screening kits and is designed for a 384-well plate format.
Principle: The assay quantifies the activity of PCAF by measuring the production of Coenzyme A (CoA-SH) during the acetyl-transfer reaction. PCAF catalyzes the transfer of an acetyl group from Acetyl-CoA to a histone H3 peptide substrate. The resulting free thiol group on CoA-SH reacts with a detector probe (e.g., CPM) to yield a highly fluorescent product, which can be measured. Inhibitors of PCAF will reduce the rate of this reaction, leading to a decrease in fluorescence.
Materials:
-
Recombinant Human PCAF (catalytic domain)
-
Acetyl-CoA
-
Histone H3 Peptide Substrate
-
PCAF Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Test Compounds and this compound (dissolved in DMSO)
-
Thiol Detecting Probe (e.g., CPM)
-
Stop Solution (e.g., Isopropanol)
-
384-well solid black plates
-
Fluorescence plate reader (Excitation: 360-390 nm, Emission: 450-470 nm)
Workflow Diagram:
Caption: Step-by-step workflow for the biochemical HTS assay.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of test compounds, positive control (this compound, final concentration 10 µM), and negative control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a working solution of PCAF enzyme in cold assay buffer. Add 5 µL of the diluted enzyme to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate master mix containing Acetyl-CoA and H3 Peptide in assay buffer. Add 5 µL of the master mix to all wells to start the reaction. The final volume should be 10 µL.
-
Enzymatic Reaction: Incubate the plate at 30°C for 30 minutes. Ensure this time is within the linear range of the reaction, which should be determined during assay development.
-
Reaction Termination: Add 10 µL of Stop Solution (e.g., Isopropanol) to each well to stop the enzymatic reaction.
-
Signal Development: Prepare the Thiol Detecting Probe working solution. Add 10 µL to each well and incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [RFU_inhibitor - RFU_bkg] / [RFU_dmso - RFU_bkg]) (where RFU is Relative Fluorescence Units)
-
Assay Quality: Calculate the Z'-factor from the positive (this compound) and negative (DMSO) controls. A Z' > 0.5 is considered excellent for HTS.
Protocol 2: Secondary Cell-Based Anti-Proliferation Assay
This protocol measures the effect of confirmed hits on the proliferation of a cancer cell line known to be sensitive to PCAF inhibition, such as HCT-116.
Principle: The assay quantifies the number of viable cells in culture after treatment with a test compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that determines the number of viable cells based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compounds and this compound (serially diluted)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of media. Incubate overnight (37°C, 5% CO2).
-
Compound Addition: Prepare 10-point, 3-fold serial dilutions of the hit compounds and this compound. Add 10 µL of the diluted compounds to the cell plates. The final DMSO concentration should be ≤ 0.5%.
-
Incubation: Incubate the plates for 72 hours (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Signal Development: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Lysis and Luminescence: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence readings to the DMSO-treated controls (100% viability) and a background control (no cells, 0% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.
References
- 1. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCAF Accelerates Vascular Senescence via the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCAF-IN-2 in Epigenetic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation is a critical component of gene expression and cellular function, with its dysregulation being a hallmark of cancer. Among the key epigenetic modulators is the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), also known as KAT2B. PCAF plays a pivotal role in acetylating histone and non-histone proteins, thereby influencing chromatin structure, transcription, and other cellular processes.[1][2] Its involvement in the progression of various cancers has positioned it as a promising therapeutic target.
PCAF-IN-2 is a potent and selective small molecule inhibitor of PCAF. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe to study epigenetic regulation in cancer research. This compound has demonstrated anti-tumor activity in several cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[3][4][5]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Assay Type |
| PCAF | 5.31 | Enzymatic Assay |
Table 1: In vitro inhibitory concentration of this compound against PCAF histone acetyltransferase activity.
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HePG2 | Hepatocellular Carcinoma | 3.06 |
| HCT-116 | Colorectal Carcinoma | 2.83 |
| MCF-7 | Breast Cancer | 5.69 |
| PC3 | Prostate Cancer | 7.56 |
Table 2: Cytotoxic activity of this compound against various human cancer cell lines.
Signaling Pathway and Mechanism of Action
PCAF functions as a histone acetyltransferase, transferring an acetyl group from acetyl-CoA to lysine residues on histone tails (e.g., H3K9). This acetylation neutralizes the positive charge of the lysine, leading to a more relaxed chromatin structure that facilitates gene transcription. In cancer, aberrant PCAF activity can lead to the altered expression of oncogenes and tumor suppressor genes. This compound inhibits the catalytic activity of PCAF, preventing histone acetylation and leading to a more condensed chromatin state, which can result in the downregulation of genes involved in cell proliferation and survival. This inhibition ultimately triggers apoptosis and cell cycle arrest.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HePG2, HCT-116, MCF-7, PC3)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
HePG2 cells or other cancer cell line of interest
-
This compound (e.g., 10 µM)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HePG2 cells and allow them to attach.
-
Treat cells with 10 µM this compound or vehicle control for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
HePG2 cells or other cancer cell line of interest
-
This compound (e.g., 10 µM)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HePG2 cells and treat with 10 µM this compound or vehicle control for 24 hours.
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population is expected.
Protocol 4: Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on histone acetylation levels.
Materials:
-
Cancer cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Isolate histone proteins using an acid extraction method.
-
Quantify protein concentration.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against acetyl-H3K9 and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal. A decrease in the acetyl-H3K9/total H3 ratio is expected with increasing concentrations of this compound.
Protocol 5: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to investigate the effect of this compound on the association of acetylated histones with specific gene promoters.
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde
-
ChIP lysis buffer
-
Sonicator
-
Anti-acetyl-Histone H3 (Lys9) antibody and IgG control
-
Protein A/G magnetic beads
-
ChIP wash and elution buffers
-
Proteinase K
-
qPCR primers for target gene promoters (e.g., oncogenes) and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA with 1% formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-acetyl-H3K9 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of target genes known to be regulated by PCAF.
-
Calculate the fold enrichment of acetyl-H3K9 at the target promoters in this compound-treated cells compared to control-treated cells, normalized to input DNA. A decrease in enrichment is expected.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and antitumor activity of novel compounds based on 1,2,4-triazolophthalazine scaffold: Apoptosis-inductive and PCAF-inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
Application Notes and Protocols for In Vivo Dosing and Administration of PCAF-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCAF-IN-2, also known as compound 17, is a small molecule inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF plays a crucial role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins. Dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide an overview of the available in vitro data and outline general protocols for the in vivo administration of this compound in preclinical research, primarily in mouse models.
Disclaimer: The following information is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
In Vitro Activity of this compound
In vitro studies have demonstrated the inhibitory effects of this compound on various cancer cell lines. This data is essential for informing the design of in vivo efficacy studies.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT 116 | Colon Cancer | 27.56[1] |
| A549 | Lung Cancer | 32.09[1] |
| HT-29 | Colon Cancer | 35.49[1] |
| HeLa | Cervical Cancer | 34.41[1] |
In Vivo Administration Protocols
Formulation of this compound for In Vivo Administration
The choice of vehicle for in vivo administration is critical for ensuring the solubility and stability of the compound. A common formulation for hydrophobic small molecules like this compound for intraperitoneal (IP) injection is a suspension in corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Protocol for Preparation of Dosing Solution:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration of the stock solution will depend on the final desired dosing concentration and the volume to be administered.
-
Prepare the Dosing Suspension: For intraperitoneal injection, the DMSO stock solution can be diluted in a vehicle like corn oil. A common final concentration of DMSO in the dosing solution is 5-10% to minimize toxicity.
-
Example: To prepare a 10 mg/mL dosing solution with 10% DMSO, first prepare a 100 mg/mL stock solution of this compound in DMSO. Then, add 100 µL of the stock solution to 900 µL of sterile corn oil and mix thoroughly by vortexing to ensure a uniform suspension.
-
-
Administration: The prepared suspension should be administered to the animals immediately after preparation to prevent precipitation of the compound.
Administration in a Mouse Xenograft Model
The following is a general workflow for an in vivo efficacy study using a subcutaneous xenograft mouse model.
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor xenografts.
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel to support initial tumor growth.
-
Inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare the this compound dosing solution as described above.
-
Administer the solution to the treatment group via the chosen route (e.g., intraperitoneal injection). The dosing volume and frequency will need to be determined empirically, but a common starting point is daily or every-other-day administration.
-
The control group should receive the vehicle only (e.g., 10% DMSO in corn oil).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined endpoint (e.g., a specific size, or signs of ulceration) or at the end of the study period.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) to assess target engagement or Western blotting to analyze downstream signaling pathways.
-
PCAF Signaling Pathways
Understanding the signaling pathways involving PCAF is crucial for interpreting the in vivo effects of this compound. PCAF is a key regulator in several pathways that are often dysregulated in cancer.
Pathway Descriptions:
-
Histone Acetylation: PCAF directly acetylates lysine 9 on histone H3 (H3K9ac). This modification is generally associated with a more open chromatin structure, facilitating gene transcription.
-
p53 Regulation: PCAF can acetylate the tumor suppressor protein p53. This acetylation enhances p53's stability and transcriptional activity, leading to the upregulation of target genes like p21, which in turn promotes cell cycle arrest and apoptosis.
-
Wnt/β-catenin Pathway: PCAF can acetylate and stabilize β-catenin, a key component of the Wnt signaling pathway. This can lead to the activation of Wnt target genes, which are involved in cell proliferation and differentiation.
-
Hedgehog Signaling: PCAF interacts with the transcription factor GLI1, a downstream effector of the Hedgehog signaling pathway. This interaction is important for the transcriptional activation of Hedgehog target genes, which are often implicated in cancer development.
By inhibiting PCAF, this compound is expected to modulate these pathways, leading to anti-tumor effects such as the induction of apoptosis and inhibition of cell proliferation. The precise in vivo dosing and administration schedule for this compound will require careful optimization to achieve therapeutic efficacy while minimizing potential toxicity.
References
Troubleshooting & Optimization
potential off-target effects of PCAF-IN-2
Disclaimer: Information regarding the off-target effects of PCAF-IN-2 is not extensively available in the public domain. This technical support center provides a framework for addressing potential off-target effects based on common observations with similar epigenetic and signaling inhibitors. The experimental protocols and troubleshooting guides are intended as a starting point for researchers to design their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound (also known as compound 17) is an inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT). It has been shown to have an in vitro IC50 value of 5.31 µM for PCAF.[1][2][3][4][5] this compound has demonstrated anti-tumor activity in various cancer cell lines and can induce apoptosis and cell cycle arrest at the G2/M phase.
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data detailing the comprehensive selectivity profile or specific off-target interactions of this compound. As with many small molecule inhibitors, it is possible that this compound may interact with other proteins, particularly other bromodomain-containing proteins or kinases. Researchers should independently validate the selectivity of this compound in their experimental systems.
Q3: My experimental results with this compound are not what I expected based on PCAF inhibition alone. What could be the cause?
Unexpected results could be due to several factors, including:
-
Potential Off-Target Effects: this compound may be inhibiting other cellular targets in addition to PCAF.
-
Cell-Type Specificity: The effects of PCAF inhibition can vary significantly between different cell lines or model systems.
-
Experimental Conditions: Factors such as inhibitor concentration, treatment duration, and cell density can influence the outcome.
-
Compound Stability and Purity: Ensure the integrity of your this compound stock.
This guide provides methodologies to investigate potential off-target effects.
Troubleshooting Unexpected Phenotypes
If you observe a phenotype that cannot be readily explained by the inhibition of PCAF, it is crucial to consider and investigate potential off-target effects. The following troubleshooting guide outlines a general workflow for this process.
References
Technical Support Center: Managing Cytotoxicity of PCAF-IN-2 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential cytotoxicity of PCAF-IN-2 in normal cells during their experiments.
Understanding this compound
This compound is a potent inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) involved in the regulation of numerous cellular processes, including gene transcription, cell cycle progression, and apoptosis.[1] While this compound has demonstrated promising anti-tumor activity in various cancer cell lines, it is crucial to assess and manage its potential cytotoxic effects on non-cancerous, normal cells to ensure the specificity and translational relevance of experimental findings.[1]
FAQs: Managing this compound Cytotoxicity
Q1: What is the known cytotoxicity of this compound in normal cells?
A1: Currently, there is limited publicly available data specifically detailing the cytotoxic profile (e.g., IC50 values) of this compound in a wide range of normal, non-transformed human cell lines. The primary focus of existing research has been on its anti-cancer properties. Therefore, it is essential for researchers to experimentally determine the cytotoxicity of this compound in their specific normal cell line of interest. One study on other PCAF inhibitors did include a normal human skin fibroblast (HSF) cell line, indicating the feasibility and importance of such assessments.[2]
Q2: How do I determine the cytotoxic concentration of this compound in my normal cell line?
A2: You should perform a dose-response experiment and calculate the 50% cytotoxic concentration (CC50). This can be achieved using various standard cytotoxicity assays, such as the MTT, XTT, or LDH release assays. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.
Q3: My normal cells are showing significant cytotoxicity at the same concentration that is effective against cancer cells. What can I do?
A3: If you observe a narrow therapeutic window between the effective concentration in cancer cells and the cytotoxic concentration in normal cells, consider the following strategies:
-
Optimize Concentration and Incubation Time: Reduce the concentration of this compound and/or shorten the incubation time to find a balance where the desired effect on cancer cells is achieved with minimal toxicity to normal cells.
-
Co-treatment with a Protective Agent: Investigate the possibility of co-administering a cytoprotective agent that may selectively protect normal cells without compromising the anti-cancer efficacy of this compound. The choice of agent will depend on the specific cell types and the suspected mechanism of toxicity.
-
Explore Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing regimen where the cells are treated with this compound for a shorter period, followed by a washout and recovery period.
-
Use a More Relevant 3D Cell Culture Model: 3D cell culture models, such as spheroids or organoids, can sometimes provide a more accurate representation of in vivo physiology and may reveal a wider therapeutic window compared to 2D monocultures.
Q4: How can I be sure that the observed cell death is due to this compound and not an off-target effect?
A4: While it is challenging to definitively rule out all off-target effects without extensive screening, you can take the following steps:
-
Use a Structurally Unrelated PCAF Inhibitor: If available, compare the effects of this compound with another potent and specific PCAF inhibitor that has a different chemical scaffold. Similar effects would suggest on-target activity.
-
Rescue Experiment: If possible, overexpress a PCAF construct that is resistant to this compound inhibition. If this rescues the cells from cytotoxicity, it strongly suggests an on-target effect.
-
Downstream Target Analysis: Analyze the acetylation status of known PCAF substrates (e.g., histones, p53) to confirm that this compound is engaging its target at the concentrations used in your experiments.
Troubleshooting Guides
Troubleshooting High Cytotoxicity in Normal Cells
| Problem | Possible Cause | Solution |
| Unexpectedly high cytotoxicity at low concentrations | Calculation error in drug dilution. | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions. |
| Cell line is particularly sensitive. | Perform a time-course experiment to see if shorter incubation times reduce toxicity. Use a lower starting concentration in your dose-response experiments. | |
| Contamination of cell culture. | Check for signs of microbial contamination. Test cells for mycoplasma. | |
| Inconsistent cytotoxicity results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Monitor incubator conditions regularly. Ensure the incubator is properly calibrated. | |
| Degradation of this compound stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light if necessary. |
Troubleshooting Cytotoxicity Assays
| Assay | Problem | Possible Cause | Solution |
| MTT/XTT Assay | High background absorbance | Contamination of reagents or media. | Use fresh, sterile reagents and media. |
| Incomplete removal of media before adding solubilization buffer. | Carefully aspirate all media before adding the solubilization buffer. | ||
| Low signal or poor dynamic range | Insufficient cell number. | Optimize cell seeding density. | |
| Incubation time with the reagent is too short or too long. | Follow the manufacturer's protocol for recommended incubation times. Optimize for your specific cell line. | ||
| LDH Release Assay | High background LDH release in control wells | Mechanical stress on cells during handling. | Handle cells gently. Avoid vigorous pipetting. |
| Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or a medium with low LDH content. | ||
| Low LDH release in positive control | Inefficient lysis of control cells. | Ensure the lysis buffer is effective and the incubation time is sufficient. |
Data Presentation
Table 1: Reported Anti-Tumor Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.06 |
| MCF-7 | Breast Cancer | 5.69 |
| PC3 | Prostate Cancer | 7.56 |
| HCT-116 | Colon Cancer | 2.83 |
| Data sourced from MedchemExpress.[1] |
Note: Researchers should generate a similar table for their normal cell lines of interest to establish the therapeutic index.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using the MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a normal cell line by 50%.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Simplified PCAF and p53 signaling pathway.
Caption: Overview of the PCAF and Akt signaling pathway.
References
Technical Support Center: Overcoming Resistance to PCAF-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PCAF-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1] PCAF plays a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][2] By inhibiting the catalytic activity of PCAF, this compound can modulate the expression of genes involved in cell cycle progression and apoptosis.[2] In several cancer cell lines, treatment with this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to other targeted therapies, such as PARP inhibitors, can provide analogous insights. Potential mechanisms could include:
-
Target protein modification: Mutations in the KAT2B gene (encoding PCAF) that alter the drug binding site could reduce the efficacy of this compound.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration.
-
Activation of compensatory signaling pathways: Cells may adapt to PCAF inhibition by upregulating parallel or downstream pathways that promote survival and proliferation. For example, alterations in other signaling pathways like the AKT pathway have been linked to PCAF function.[2]
-
Changes in the tumor microenvironment: The tumor microenvironment can contribute to drug resistance. For instance, cancer-associated fibroblasts (CAFs) can create a protective niche for cancer cells.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions or cell culture media over long periods has not been widely reported, so it is best to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Cell Viability and Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Compound precipitation: this compound may not be fully soluble in the culture medium. 3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure a homogenous cell suspension before plating. Mix gently before aliquoting to each well. 2. Visually inspect the wells for any precipitate after adding this compound. Prepare fresh dilutions from a clear stock solution. Consider a brief sonication of the stock solution. The final DMSO concentration in the media should be kept low (typically <0.5%) and consistent across all wells. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Observed cell death is lower than expected. | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low. 2. Cell line resistance: The chosen cell line may be intrinsically resistant to PCAF inhibition. 3. Incorrect assay timing: The endpoint of the assay may be too early to observe a significant effect. | 1. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line. 2. Verify the expression and activity of PCAF in your cell line. Consider using a different cell line with known sensitivity to HAT inhibitors. 3. Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect. |
| High background in colorimetric/fluorometric assays (e.g., MTT, Resazurin). | 1. Reagent instability: The assay reagent may have degraded. 2. Compound interference: this compound may directly react with the assay reagent. | 1. Store assay reagents as recommended by the manufacturer, protected from light. 2. Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions. If interference is observed, consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay). |
Western Blotting
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for PCAF or downstream targets. | 1. Low protein expression: The target protein may be expressed at low levels in your cell line. 2. Inefficient protein extraction: The lysis buffer may not be optimal for extracting the target protein. 3. Poor antibody performance: The primary antibody may have low affinity or be used at a suboptimal concentration. | 1. Increase the amount of total protein loaded onto the gel. 2. Use a lysis buffer containing appropriate detergents and protease/phosphatase inhibitors. For nuclear proteins like PCAF, a nuclear extraction protocol may be necessary. 3. Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for western blotting. |
| High background or non-specific bands. | 1. Insufficient blocking: The blocking agent may not be effectively preventing non-specific antibody binding. 2. Primary antibody concentration too high: This can lead to non-specific binding. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk). 2. Reduce the concentration of the primary antibody. 3. Increase the number and duration of wash steps with TBST. |
| Inconsistent loading between lanes. | Inaccurate protein quantification: Errors in determining the protein concentration of lysates. | Use a reliable protein quantification assay (e.g., BCA assay) and ensure accurate pipetting. Always include a loading control (e.g., GAPDH, β-actin) to verify equal protein loading. |
Histone Acetyltransferase (HAT) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or low HAT activity in the control group. | 1. Inactive enzyme: The recombinant PCAF enzyme may have lost activity due to improper storage or handling. 2. Suboptimal assay conditions: Incorrect buffer pH, temperature, or substrate concentrations. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Include a positive control with a known active HAT. 2. Optimize the assay conditions according to the manufacturer's protocol or literature. Ensure all reagents are at the correct temperature before starting the reaction. |
| High background signal. | 1. Contaminating enzymatic activity: If using nuclear extracts, other enzymes may be contributing to the signal. 2. Non-enzymatic acetylation: The substrate may be acetylated without the presence of an enzyme. | 1. Consider using purified recombinant PCAF instead of nuclear extracts. 2. Run a "no-enzyme" control to determine the level of non-enzymatic acetylation. |
| Inhibitor (this compound) shows no effect. | 1. Incorrect inhibitor concentration. 2. Inhibitor instability: this compound may be degrading in the assay buffer. | 1. Perform a dose-response curve to determine the IC50 of this compound in your assay system. 2. Prepare fresh dilutions of the inhibitor for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blotting for PCAF and Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol may be required.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PCAF, anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Simplified signaling pathway of PCAF and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase PCAF up-regulated cell apoptosis in hepatocellular carcinoma via acetylating histone H4 and inactivating AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in PCAF-IN-2 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reproducible results when working with the PCAF inhibitor, PCAF-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1] PCAF is a transcriptional coactivator that plays a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[2] By inhibiting the acetyltransferase activity of PCAF, this compound can induce apoptosis and cell cycle arrest in cancer cells, demonstrating anti-tumor activity.[1]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[1] It is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid variability due to compound degradation, it is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound from kinome-wide scans. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. To ensure that the observed phenotype is a direct result of PCAF inhibition, it is crucial to perform dose-response experiments and use the lowest effective concentration. Comparing the effects of this compound with other structurally different PCAF inhibitors or using genetic knockdown of PCAF can also help validate on-target activity.
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
A4: High variability in cell viability assays can stem from several factors. Inconsistent cell seeding density is a common cause; ensure a uniform number of viable cells are plated in each well. Incomplete dissolution of the formazan product in MTT assays can also lead to inaccuracies. For this compound, precipitation in the culture medium upon addition of the DMSO stock can be a source of variability. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is well-mixed into the medium before adding to the cells.
Q5: My apoptosis assay results are not consistent. What should I check?
A5: Inconsistent results in apoptosis assays, such as Annexin V/PI staining, can be due to several factors. Ensure that both adherent and floating cells are collected to account for all apoptotic cells. The timing of the assay is also critical, as the window for detecting early apoptosis can be narrow. A time-course experiment is recommended to determine the optimal endpoint. Finally, ensure that the flow cytometer is properly calibrated and compensated for spectral overlap between the fluorescent dyes.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Potential Cause: The solubility of this compound is exceeded when the DMSO stock is added to the aqueous culture medium.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%.
-
Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of this compound in culture medium before adding to the cells, rather than adding a highly concentrated stock directly.
-
Vortex Gently: Immediately after adding the compound to the medium, vortex the solution gently to ensure it is fully dispersed.
-
Visual Inspection: Before adding the treatment medium to your cells, visually inspect it for any signs of precipitation.
-
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
-
Potential Cause: Variability in experimental conditions can significantly impact the calculated IC50 value.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Use a consistent cell number for all experiments, as IC50 values can be dependent on cell density.
-
Control for Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Consistent Incubation Time: The duration of exposure to this compound will affect the IC50 value. Ensure the incubation time is identical across all experiments.
-
Check Compound Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Monitor Vehicle Control Response: The response of cells treated with the vehicle (e.g., DMSO) should be consistent across experiments.
-
Issue 3: Lack of Expected Phenotype (e.g., No Apoptosis or Cell Cycle Arrest)
-
Potential Cause: The concentration of this compound may be too low, the treatment time too short, or the cells may be resistant.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Test a wide range of this compound concentrations (e.g., 0.1 to 50 µM) and measure the phenotype at different time points (e.g., 24, 48, 72 hours).
-
Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET, to confirm that this compound is binding to PCAF in your cells.
-
Assess PCAF Expression Levels: Verify that your cell line expresses sufficient levels of PCAF.
-
Consider Cell Line Specificity: The sensitivity to PCAF inhibition can vary between cell lines due to differences in their genetic background and signaling pathways.
-
Data Presentation
Table 1: In Vitro Anti-tumor Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HePG2 | Hepatocellular Carcinoma | 3.06 | |
| MCF-7 | Breast Cancer | 5.69 | |
| PC3 | Prostate Cancer | 7.56 | |
| HCT-116 | Colorectal Cancer | 2.83 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
References
identifying and mitigating artifacts in PCAF-IN-2 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing PCAF-IN-2, a potent inhibitor of the histone acetyltransferase PCAF.[1][2] This guide is designed to help you identify and mitigate common artifacts and issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1][2] PCAF functions by transferring an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression. By inhibiting PCAF's acetyltransferase activity, this compound can modulate these cellular processes.
Q2: What are the most common artifacts in this compound assays?
The most common artifacts in this compound and other HAT inhibitor screening assays often stem from the chemical properties of the compounds being tested. These can include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.
-
Thiol Reactivity: Some compounds can react with cysteine residues in the enzyme, leading to non-specific inhibition. Fluorometric assays that use thiol-reactive probes are particularly susceptible to interference from such compounds.[1]
-
Fluorescence Interference: Test compounds may possess intrinsic fluorescence or quenching properties that interfere with the assay readout, leading to either false-positive or false-negative results.
Q3: How can I differentiate between true inhibition and assay artifacts?
It is crucial to perform counter-screens and orthogonal assays to validate your results. Here are some key strategies:
-
Detergent Test for Aggregation: Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify aggregation-based inhibition. A significant increase in the IC50 value in the presence of the detergent suggests the compound may be an aggregator.
-
DTT Test for Thiol Reactivity: Including a reducing agent like dithiothreitol (DTT) in the assay buffer can help identify thiol-reactive compounds. A significant rightward shift in the IC50 curve in the presence of DTT is indicative of thiol reactivity.
-
Orthogonal Assays: Confirming your findings using a different assay format that relies on a distinct detection principle (e.g., a radiometric assay if you initially used a fluorometric assay) can provide strong evidence for true inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contaminating enzymatic activity in the sample (if using extracts). | Consider further purification of your PCAF enzyme. |
| Non-enzymatic acetylation of the substrate. | Run a "no-enzyme" control to quantify the level of non-enzymatic acetylation. | |
| Intrinsic fluorescence of the test compound. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. | |
| Low or No Signal | Inactive PCAF enzyme. | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Test the activity of a new enzyme aliquot. |
| Degraded substrates (Acetyl-CoA or histone peptide). | Prepare fresh substrate solutions. Store Acetyl-CoA aliquots at -80°C and histone peptide at -20°C or below. | |
| Incorrect assay buffer conditions (pH, salt concentration). | Verify the pH and composition of your assay buffer. The optimal pH for PCAF activity is typically around 8.0. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Compound precipitation. | Visually inspect the assay plate for any signs of compound precipitation. If observed, try lowering the compound concentration or using a different solvent. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment. | |
| Unexpected IC50 Values | Compound is an aggregator. | Perform the detergent test as described in the FAQs. |
| Compound is thiol-reactive. | Perform the DTT test as described in the FAQs. | |
| Incorrect determination of the linear range of the assay. | Ensure your assay measurements are taken within the linear range of the enzymatic reaction. |
Experimental Protocols & Data
Standard Fluorometric this compound Inhibition Assay Protocol
This protocol provides a general framework for a fluorometric assay to determine the IC50 of this compound.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution for detection of free CoA (Thiol-reactive fluorescent probe)
-
Stop solution
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in HAT Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HAT Assay Buffer
-
PCAF enzyme
-
Histone H3 peptide substrate
-
Diluted this compound or vehicle control (DMSO)
-
-
Initiation: Start the reaction by adding Acetyl-CoA to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding the stop solution.
-
Development: Add the developing solution and incubate in the dark at room temperature for 15-30 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables provide representative data for consideration when designing and interpreting your this compound assays.
Table 1: Representative IC50 Values of Common Assay Artifacts in HAT Assays
| Compound Class | Example Compound | Typical Apparent IC50 in HAT assays (µM) | Effect of 0.01% Triton X-100 on IC50 | Effect of 1 mM DTT on IC50 |
| Aggregators | Rottlerin | 1 - 10 | Significant Increase (>10-fold) | Minimal Change |
| Thiol-Reactive | NSC-663284 | 5 - 20 | Minimal Change | Significant Increase (>10-fold) |
| PAINS | Curcumin | 1 - 50 | Variable | Variable |
| True Inhibitor | This compound | ~5.31 | Minimal Change | Minimal Change |
Note: The IC50 values for interfering compounds can vary significantly depending on the specific assay conditions.
Table 2: Typical Signal-to-Background Ratios in Fluorometric HAT Assays
| Assay Condition | Typical Signal-to-Background (S/B) Ratio | Notes |
| Optimized Assay | > 10 | Indicates a robust assay with a clear distinction between signal and background. |
| Suboptimal Buffer pH | 2 - 5 | Can lead to reduced enzyme activity and a smaller assay window. |
| High Compound Concentration (with fluorescence) | < 2 or variable | The compound's intrinsic fluorescence can significantly increase the background, reducing the S/B ratio. |
| With 0.01% Triton X-100 | Generally stable or slightly increased | Detergents can help reduce non-specific binding and improve signal. |
Visual Guides
PCAF Signaling Pathway
Caption: PCAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound IC50 Determination
References
Technical Support Center: Enhancing In Vivo Bioavailability of PCAF-IN-2
Welcome to the technical support center for PCAF-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound, a compound understood to be a poorly soluble small molecule inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with this compound showed low and variable plasma concentrations. What are the likely causes and how can I improve this?
A1: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility, which limits its dissolution and subsequent absorption from the gastrointestinal tract.[1][2] To address this, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[3][4]
-
Co-solvents and Surfactants: Utilizing water-miscible organic solvents (co-solvents) or surfactants can significantly enhance the solubility of hydrophobic compounds.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and improve its dissolution rate.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While specific data for this compound is not publicly available, compounds of this nature typically exhibit the following properties that contribute to low bioavailability:
-
High Lipophilicity (High logP): This leads to poor aqueous solubility.
-
Crystalline Solid State: A stable crystalline form can have a slow dissolution rate.
-
High Molecular Weight: Larger molecules may have reduced membrane permeability.
-
Susceptibility to Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein in the gut, further limiting its absorption.
Q3: How do I choose the best formulation strategy for this compound?
A3: The optimal formulation strategy depends on the specific properties of this compound and the intended route of administration. A tiered approach is recommended:
-
Basic Solubilization: Start with simple formulations using co-solvents like PEG400, propylene glycol, or surfactants like Tween 80.
-
Amorphous Systems: If simple formulations are insufficient, explore amorphous solid dispersions with polymers like PVP or HPMC.
-
Lipid-Based Systems: For highly lipophilic compounds, lipid-based formulations like SEDDS are often very effective.
Refer to the comparative data table below for illustrative examples of how different formulations can impact pharmacokinetic parameters.
Comparative Bioavailability Data for Different this compound Formulations (Illustrative)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4 | 200 ± 75 | < 5% |
| Solution (20% PEG400) | 50 | 250 ± 50 | 2 | 1200 ± 250 | ~15% |
| Solid Dispersion (30% PVP K30) | 50 | 600 ± 120 | 1 | 3500 ± 700 | ~40% |
| SEDDS | 50 | 1200 ± 200 | 0.5 | 7500 ± 1500 | > 80% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific properties of this compound and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
Objective: To prepare a simple solution of this compound for oral administration to improve its solubility.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Deionized water
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing PEG400 and deionized water in a 1:4 (v/v) ratio. For example, for 10 mL of vehicle, use 2 mL of PEG400 and 8 mL of water.
-
Add this compound to the vehicle.
-
Vortex the mixture for 5 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-30 minutes.
-
Visually inspect for complete dissolution before administration.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Dichloromethane (DCM) or other suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:3 drug-to-polymer ratio).
-
Dissolve both this compound and PVP K30 in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is formed, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film will form on the wall of the flask. Continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid film from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an aqueous vehicle for oral gavage.
Visual Guides
Signaling Pathway Inhibition by this compound (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Improving Bioavailability
This diagram outlines the general workflow for selecting and evaluating a suitable formulation to enhance the in vivo bioavailability of a poorly soluble compound.
Caption: Workflow for formulation development and selection.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PCAF Inhibitors: Evaluating the Efficacy of PCAF-IN-2
For Researchers, Scientists, and Drug Development Professionals
The p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT), plays a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. A growing arsenal of small molecule inhibitors has been developed to modulate PCAF activity. This guide provides a comparative analysis of the efficacy of a prominent inhibitor, PCAF-IN-2, alongside other known PCAF inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values of various inhibitors against the PCAF enzyme. Lower values indicate greater potency.
| Inhibitor | PCAF IC50 (µM) | Notes |
| This compound | 5.31 [1] | A potent and selective PCAF inhibitor. |
| Anacardic Acid | ~5.0[2][3][4][5] | A natural product inhibitor of both PCAF and p300. |
| Garcinol | ~5 | A natural polyisoprenylated benzophenone that inhibits PCAF and p300. |
| H3-CoA-20 | ~0.36 - 0.5 | A potent bisubstrate inhibitor with high selectivity for PCAF. |
| NSC 694621 | 5.71 | A potent PCAF inhibitor. |
| CCT077791 | 1 to >50 µM range | An isothiazolone-based inhibitor of both PCAF and p300. A precise IC50 for PCAF alone is not readily available. |
Cellular Activity: Anti-Proliferative Effects on Cancer Cell Lines
The ultimate test of a PCAF inhibitor's potential lies in its ability to exert effects within a cellular context. The following table compares the anti-proliferative activity (IC50 in µM) of this compound and other inhibitors across various cancer cell lines.
| Cell Line | This compound (µM) | Anacardic Acid (µM) | Garcinol (µM) |
| HePG2 (Liver) | 3.06 | 26.10 | - |
| MCF-7 (Breast) | 5.69 | 13.5 | - |
| PC3 (Prostate) | 7.56 | - | - |
| HCT-116 (Colon) | 2.83 | - | - |
| MDA-MB-231 (Breast) | - | 19.7 | - |
| SH-SY5Y (Neuroblastoma) | - | - | 6.30 (at 72h) |
| RH30 (Rhabdomyosarcoma) | - | 54.02 | 16.91 |
| RD (Rhabdomyosarcoma) | - | 52.6 | 15.95 |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for the key assays cited are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the enzymatic activity of PCAF and the inhibitory effect of compounds.
-
Reaction Setup: A typical reaction mixture contains purified recombinant PCAF enzyme, a histone H3 peptide substrate, and [³H]-acetyl-CoA in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Inhibitor Addition: Test compounds, such as this compound, are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Detection: The reaction is stopped, and the acetylated histone peptides are captured on a filter membrane. The amount of incorporated radiolabeled acetyl groups is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assays (MTT and SRB)
These colorimetric assays are used to determine the cytotoxic or anti-proliferative effects of PCAF inhibitors on cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the PCAF inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the inhibitor.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA) to attach them to the plate.
-
Staining: The fixed cells are stained with SRB dye, which binds to total cellular protein.
-
Washing: Unbound dye is washed away with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris-based solution.
-
Absorbance Reading: The absorbance is measured at approximately 515 nm.
-
Data Analysis: The absorbance is proportional to the total cell mass, and IC50 values are calculated.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: PCAF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro Histone Acetyltransferase (HAT) assay.
Caption: General workflow for cell-based viability assays (MTT/SRB).
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
validating the anti-tumor effects of PCAF-IN-2 in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of PCAF-IN-2 in multiple cell lines, alongside other histone acetyltransferase (HAT) inhibitors. The data presented is compiled from various studies to offer an objective overview of the product's performance, supported by experimental details.
Introduction to this compound
This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme.[1] Histone acetyltransferases play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of HAT activity is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated anti-tumor activity in several cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1]
Comparative Analysis of Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant HAT inhibitors across various cancer cell lines. This data allows for a quantitative comparison of their anti-proliferative effects. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| This compound | PCAF | HePG2 | Liver Cancer | 3.06 [1] |
| MCF-7 | Breast Cancer | 5.69 [1] | ||
| PC3 | Prostate Cancer | 7.56 [1] | ||
| HCT-116 | Colon Cancer | 2.83 | ||
| Anacardic Acid | p300, PCAF | MCF-7 | Breast Cancer | ~13.5 - 19.7 |
| HepG2 | Liver Cancer | 26.10 | ||
| LNCaP | Prostate Cancer | ~25-125 (induces apoptosis) | ||
| Garcinol | p300, PCAF | BxPC-3 | Pancreatic Cancer | ~5-20 (induces apoptosis) |
| Panc-1 | Pancreatic Cancer | ~5-20 (induces apoptosis) | ||
| various | various | ~9.42 - 19.5 | ||
| I-CBP112 | CBP/p300 | A549 | Lung Cancer | - (sensitizes to chemo) |
| HepG2 | Liver Cancer | - (sensitizes to chemo) | ||
| Leukemia cells | Leukemia | - (induces differentiation) | ||
| CPTH2 | GCN5, p300 | ccRCC | Kidney Cancer | 100 (causes apoptosis) |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HePG2 liver cancer cells at a concentration of 10 µM after 24 hours of treatment. This indicates that this compound's anti-tumor activity is mediated, at least in part, by interfering with cell division and promoting programmed cell death.
Similarly, other HAT inhibitors also exhibit these effects. For instance, Anacardic Acid induces G1/S cell cycle arrest and apoptosis in LNCaP prostate cancer cells. Garcinol has been reported to induce G0-G1 phase cell cycle arrest and apoptosis in pancreatic cancer cells. CPTH2 is also known to induce apoptosis in cancer cells.
Signaling Pathways and Experimental Workflows
The inhibition of PCAF can impact various signaling pathways involved in cancer progression. The following diagrams illustrate a simplified overview of a potential signaling pathway affected by PCAF inhibition and a general workflow for evaluating the anti-tumor effects of inhibitors like this compound.
Caption: Simplified signaling pathway potentially affected by PCAF inhibition.
References
A Comparative Guide: PCAF-IN-2 Versus Pan-HDAC Inhibitors in Cancer Therapy
An Objective Analysis for Researchers and Drug Development Professionals
The epigenetic landscape of cancer offers a fertile ground for therapeutic intervention. The dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs) governs chromatin structure and the expression of genes critical to cancer cell proliferation, survival, and differentiation. While inhibiting HDACs with pan-HDAC inhibitors has become a clinically validated strategy, the therapeutic potential of targeting specific HATs is an emerging and promising field. This guide provides a detailed, data-driven comparison between the selective p300/CBP-associated factor (PCAF) inhibitor, PCAF-IN-2, and the broad-acting pan-HDAC inhibitors.
Mechanism of Action: A Tale of Two Opposing Forces
The fundamental difference between this compound and pan-HDAC inhibitors lies in their opposing effects on protein acetylation, a key post-translational modification.
-
This compound (A HAT Inhibitor): PCAF is a histone acetyltransferase that adds acetyl groups to lysine residues on histones (primarily H3) and various non-histone proteins.[1] This acetylation generally leads to a more open chromatin structure, facilitating gene transcription. This compound selectively blocks this activity, preventing the acetylation of specific target proteins. This can lead to the transcriptional repression of oncogenes or the destabilization of proteins that require acetylation for their function.[2][3]
-
Pan-HDAC Inhibitors: Histone deacetylases remove acetyl groups, leading to a more condensed chromatin state and transcriptional repression.[4] Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, block the activity of multiple HDAC enzymes across different classes (primarily Class I, II, and IV).[5] This results in a global accumulation of acetylated histones and non-histone proteins, which can reactivate tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis.
Target Specificity and Therapeutic Window
The specificity of a drug is intrinsically linked to its potential efficacy and safety profile.
-
This compound: As a targeted agent, this compound is designed to be selective for the PCAF enzyme. This specificity may offer a wider therapeutic window, as it avoids the global, off-target effects associated with pan-inhibition. The therapeutic effect is hypothesized to be more pronounced in cancers that are specifically dependent on PCAF activity for their growth and survival, such as those driven by the Hedgehog-Gli or MYC signaling pathways.
-
Pan-HDAC Inhibitors: These agents are, by definition, non-selective and inhibit multiple HDAC isoforms. This broad activity can be a double-edged sword. On one hand, it allows for the simultaneous targeting of multiple oncogenic pathways. On the other, it is responsible for the significant toxicities observed in clinical use, as HDACs regulate a vast number of normal physiological processes. This lack of specificity often results in a narrow therapeutic window.
Preclinical Efficacy: A Head-to-Head Comparison
While direct comparative studies are scarce, data from independent preclinical investigations provide insights into the relative performance of these two approaches.
Table 1: Comparative In Vitro Activity of PCAF Inhibition vs. Pan-HDAC Inhibition
| Compound Class | Representative Agent | Cancer Type | Cell Line | IC50 / Effect | Reference |
| PCAF Inhibitor | This compound | Hepatocellular Carcinoma | HepG2 | Sensitizes to 5-FU | |
| (PCAF knockdown) | Glioblastoma | U87 | Reduced cell proliferation | ||
| (PCAF knockdown) | Medulloblastoma | DAOY | Reduced cell proliferation | ||
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | Colorectal Cancer | HCT-116 | IC50 ~2.5 µM | |
| Panobinostat | Colorectal Cancer | HCT-116 | IC50 ~20 nM | ||
| Belinostat | Urothelial Carcinoma | Various | Potent cytotoxicity | ||
| MPT0G236 | Colorectal Cancer | HCT-116, HT-29 | IC50 ~30-50 nM |
Table 2: Comparison of Cellular Effects
| Effect | This compound / PCAF Inhibition | Pan-HDAC Inhibitors |
| Histone Acetylation | Decreased acetylation at specific loci (e.g., H3K9). | Global increase in histone acetylation (e.g., H3, H4). |
| Non-Histone Targets | Affects specific proteins like GLI1, Bcl-2. | Hyperacetylation of numerous proteins (e.g., p53, α-tubulin, HSP90). |
| Cell Cycle | Can induce arrest, but mechanism is context-dependent. | Potent induction of G1/S or G2/M arrest, often via p21 upregulation. |
| Apoptosis | Can induce apoptosis by modulating Bcl-2/BAX axis. | Strong induction of intrinsic and extrinsic apoptosis pathways. |
| Angiogenesis | Effects not well-characterized. | Potent anti-angiogenic effects by decreasing HIF-1α and VEGFR. |
Signaling Pathways and Cellular Fate
The downstream consequences of PCAF versus HDAC inhibition are mediated through distinct signaling cascades.
Pan-HDAC inhibitors trigger a multi-pronged attack on cancer cells. The global increase in acetylation stabilizes tumor suppressors like p53, induces the cell cycle inhibitor p21, and upregulates pro-apoptotic proteins, ultimately leading to cell death.
Conversely, the effects of PCAF inhibition are more targeted. For example, in hepatocellular carcinoma, PCAF inhibition has been shown to downregulate the transcription factor GLI1, which in turn decreases the expression of the anti-apoptotic protein Bcl-2 and increases the pro-apoptotic protein BAX, sensitizing cells to chemotherapy.
Safety and Clinical Perspective
-
This compound: As a preclinical compound, the safety and toxicity profile of this compound in humans is unknown. Preclinical studies are required to establish its tolerability. The targeted nature of the inhibitor suggests a potentially more favorable safety profile compared to pan-HDAC inhibitors.
-
Pan-HDAC Inhibitors: Several pan-HDAC inhibitors are FDA-approved for hematological malignancies. Their clinical use is often limited by a predictable set of adverse events, including fatigue, nausea, diarrhea, myelosuppression (thrombocytopenia, neutropenia), and cardiac toxicities such as QTc interval prolongation. While effective in certain cancers, their toxicity profile and limited efficacy in solid tumors as monotherapy have prompted research into more selective inhibitors.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments used to evaluate these inhibitors.
Workflow for In Vitro Compound Evaluation
A. Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or a pan-HDAC inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
B. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells with the selected inhibitor at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
C. Western Blot for Acetylated Proteins
-
Protein Extraction: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-tubulin, anti-p21) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
Summary and Future Directions
The comparison between this compound and pan-HDAC inhibitors highlights a classic drug development paradigm: targeted specificity versus broad-spectrum activity.
| Feature | This compound (Representing HATi) | Pan-HDAC Inhibitors |
| Target | Specific HAT (PCAF) | Multiple HDAC isoforms |
| Mechanism | Prevents acetylation | Promotes global hyperacetylation |
| Cellular Effect | Targeted gene repression/protein modulation | Broad gene activation/protein stabilization |
| Development Stage | Preclinical | Clinically approved (for specific cancers) |
| Potential Advantage | Higher specificity, potentially better safety profile | Broad activity, clinically validated mechanism |
| Potential Disadvantage | Efficacy may be limited to PCAF-dependent cancers | High toxicity, narrow therapeutic window |
Pan-HDAC inhibitors are established tools in oncology, particularly for hematological cancers, but their utility is hampered by toxicity. This compound represents a more refined, next-generation epigenetic approach. The future of this field likely involves two key areas: 1) identifying patient populations whose cancers are addicted to specific epigenetic writers like PCAF, enabling a precision medicine approach, and 2) exploring rational combinations, where a targeted agent like a PCAF inhibitor could be combined with other therapies to achieve synergistic effects with minimal overlapping toxicities. Further preclinical validation of PCAF inhibitors is essential to determine if their theoretical advantages in specificity and safety translate into tangible clinical benefits.
References
- 1. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of PCAF-IN-2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of PCAF-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF). By objectively comparing its performance with other histone acetyltransferase (HAT) inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and epigenetics.
Quantitative Comparison of HAT Inhibitors
The inhibitory activity of this compound has been quantified and compared with other known HAT inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) against PCAF and other relevant targets.
| Inhibitor | Target(s) | IC50 (µM) | Cell Line(s) | Reported Effects |
| This compound | PCAF | 5.31 | HePG2, MCF-7, PC3, HCT-116 | Induces apoptosis and G2/M cell cycle arrest [1] |
| Garcinol | p300/PCAF | 7 | - | Inhibits HAT activity[2] |
| C646 | p300/CBP | 0.4 | - | Selective inhibitor of p300/CBP HAT activity[3] |
| Anacardic Acid | p300/PCAF | ~5 | - | Non-specific HAT inhibitor[4] |
| H3-CoA-20 | PCAF | ~0.5 | - | Selective peptide-based inhibitor of PCAF[5] |
Mechanism of Action: Signaling Pathways
PCAF is a crucial histone acetyltransferase that plays a significant role in various cellular signaling pathways by acetylating histone and non-histone proteins, thereby regulating gene expression. Inhibition of PCAF by this compound disrupts these pathways, leading to anti-tumor effects such as apoptosis and cell cycle arrest.
PCAF-Mediated Transcriptional Activation
The following diagram illustrates the general mechanism of PCAF-mediated transcriptional activation, which is inhibited by this compound.
Key Signaling Pathways Influenced by PCAF
PCAF is involved in multiple signaling pathways critical for cell growth and survival. By inhibiting PCAF, this compound can modulate these pathways to exert its anti-cancer effects.
-
Hedgehog-Gli Signaling: PCAF is a required cofactor for the transcriptional activation of Hedgehog-Gli target genes. Inhibition of PCAF can suppress the proliferation of cancers where this pathway is active, such as glioblastoma and medulloblastoma.
-
Wnt/β-catenin Signaling: PCAF can acetylate β-catenin, leading to its stabilization and increased transcriptional activity. This pathway is often dysregulated in cancers like colon cancer.
-
p53 and p21 Regulation: PCAF can acetylate histone H3 at the promoter of the p21 gene, a key cell cycle inhibitor, thereby regulating its transcription. This provides a mechanism for PCAF's role in cell cycle control.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the enzymatic activity of PCAF and its inhibition by this compound.
Principle: The assay measures the transfer of an acetyl group from a donor molecule (Acetyl-CoA) to a histone peptide substrate by PCAF. The inhibition is determined by the reduction in this activity in the presence of the inhibitor. A common method involves a fluorescent readout where a thiol-sensitive dye reacts with the Coenzyme A (CoA) produced during the reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Dilute recombinant human PCAF enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the histone H3 peptide substrate.
-
Prepare a solution of Acetyl-CoA.
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compounds (this compound and controls) at various concentrations.
-
Add the PCAF enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the histone H3 peptide and Acetyl-CoA.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Add a developing solution containing a thiol-reactive fluorescent probe.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Apoptosis Assay
This assay determines the ability of this compound to induce programmed cell death in cancer cells.
Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HePG2) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and gating.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI-): Necrotic cells
-
-
Cell Cycle Analysis
This assay is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for accurate DNA content measurement.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of different histone acetyltransferases (HATs) uncovers transcription-dependent and -independent acetylation-mediated mechanisms in memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Independent Verification of PCAF-IN-2's Specificity for PCAF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PCAF-IN-2, a known inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), with other alternative inhibitors. The aim is to offer an independent verification of this compound's specificity for PCAF by presenting available experimental data in a clear and comparative format. This document summarizes quantitative data, details relevant experimental methodologies, and includes visualizations of experimental workflows and the PCAF signaling pathway.
Comparative Inhibitory Activity of this compound and Alternatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known HAT inhibitors against PCAF and the related p300/CBP acetyltransferases. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (µM) |
| This compound | PCAF | 5.31 [1] |
| Garcinol | PCAF | ~5[2][3][4] |
| p300 | ~7[2] | |
| Anacardic Acid | PCAF | ~5 |
| p300 | ~8.5 | |
| H3-CoA-20 | PCAF | ~0.5 |
| Lys-CoA | p300 | 0.05 - 0.5 |
| PCAF | 200 |
Selectivity Profile of PCAF Inhibitors
Assessing the selectivity of an inhibitor is crucial to minimize off-target effects. The table below outlines the known selectivity of the compared inhibitors. A comprehensive selectivity panel for this compound against a broad range of histone acetyltransferases and bromodomain-containing proteins is not publicly available at the time of this publication.
| Inhibitor | Selectivity Notes |
| This compound | Data on selectivity against other HATs and bromodomains is limited. |
| Garcinol | Inhibits both PCAF and p300 with similar potency. Also reported to inhibit HDAC11. |
| Anacardic Acid | Inhibits both PCAF and p300. |
| H3-CoA-20 | Potent and selective for PCAF. |
| Lys-CoA | Exhibits approximately 100-fold selectivity for p300 over PCAF. |
Experimental Protocols for Determining Inhibitor Specificity
The following are generalized protocols for common assays used to determine the inhibitory activity and specificity of HAT inhibitors.
Radiometric Filter-Binding Assay
This assay directly measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant HAT enzyme (e.g., PCAF, p300)
-
Histone substrate (e.g., histone H3 or H4 peptide)
-
[³H]-Acetyl-CoA
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and histone substrate.
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the mixture onto the P81 filter paper.
-
Wash the filter papers extensively to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format detects the product of the HAT reaction through fluorescence resonance energy transfer.
Materials:
-
Recombinant HAT enzyme
-
Biotinylated histone peptide substrate
-
Acetyl-CoA
-
Test inhibitor
-
Europium-labeled anti-acetylated lysine antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2) (Acceptor)
-
TR-FRET assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Add the HAT enzyme, biotinylated histone peptide, and varying concentrations of the test inhibitor to the wells of a microplate.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add the detection reagents: Europium-labeled anti-acetylated lysine antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for binding of the detection reagents.
-
Measure the TR-FRET signal using a compatible plate reader (excitation typically at 320-340 nm, with emission measured at two wavelengths, e.g., 615 nm for Europium and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is proportional to the amount of acetylated product. Calculate IC50 values from the dose-response curves.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay provides a sensitive method for detecting the acetylated substrate.
Materials:
-
Recombinant HAT enzyme
-
Biotinylated histone peptide substrate
-
Acetyl-CoA
-
Test inhibitor
-
Streptavidin-coated Donor beads
-
Antibody-conjugated Acceptor beads specific for the acetylated epitope
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA measurements
Procedure:
-
Perform the enzymatic reaction in a microplate by incubating the HAT enzyme, biotinylated histone peptide, Acetyl-CoA, and test inhibitor.
-
Stop the reaction.
-
Add a mixture of Streptavidin-coated Donor beads and anti-acetyl-lysine antibody-conjugated Acceptor beads.
-
Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Excite the Donor beads at 680 nm. In close proximity, the Donor beads convert ambient oxygen to singlet oxygen, which diffuses to and activates the Acceptor beads.
-
Measure the light emission from the Acceptor beads at ~615 nm.
-
The intensity of the emitted light is proportional to the level of substrate acetylation. Determine IC50 values from the resulting dose-response curves.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the processes involved in assessing inhibitor specificity and the biological context of PCAF, the following diagrams are provided.
Caption: Workflow for determining HAT inhibitor IC50 values.
Caption: PCAF's role in histone acetylation and transcription.
References
- 1. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PCAF and GCN5 Inhibitors for Researchers
An In-depth Guide to PCAF-IN-2 and GCN5 Inhibitors for Drug Discovery Professionals and Scientists
In the landscape of epigenetic drug discovery, the lysine acetyltransferases (KATs) p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) have emerged as critical targets. Both enzymes are members of the GCN5-related N-acetyltransferase (GNAT) family and play pivotal roles in regulating gene expression through the acetylation of histone and non-histone proteins.[1] Their dysregulation is implicated in numerous diseases, including cancer, making the development of potent and selective inhibitors a key focus for therapeutic intervention.[2][3] This guide provides a comparative analysis of this compound, a known PCAF inhibitor, and various inhibitors targeting its close homolog, GCN5.
Performance and Specificity: A Quantitative Look
The efficacy of an inhibitor is primarily defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity against other related enzymes. Below is a summary of the reported biochemical potencies of this compound and several GCN5 inhibitors. It is important to note that these values are derived from various studies and assay conditions, which may influence direct comparability.
| Inhibitor | Target | IC50 (µM) | Assay Type | Source |
| This compound | PCAF | 5.31 | Biochemical HAT assay | [4] |
| CPTH2 | Gcn5 | Not explicitly quantified in biochemical assays, but demonstrates in vivo effects. | Yeast growth inhibition and in vitro HAT assay | [5] |
| MB-3 | Gcn5 | 100 | Biochemical HAT assay | |
| GSK4027 | PCAF/GCN5 (Bromodomain) | pIC50 = 7.4 (PCAF) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Cellular Activity: Impact on Cancer Cell Lines
The ultimate utility of these inhibitors lies in their ability to exert effects within a cellular context. The following table summarizes the cytotoxic effects of this compound on various cancer cell lines. Data for a direct comparison with GCN5 inhibitors on the same cell lines under identical conditions is limited in the public domain.
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Source |
| This compound | HepG2 (Liver Cancer) | 3.06 | Not Specified | |
| MCF-7 (Breast Cancer) | 5.69 | Not Specified | ||
| PC3 (Prostate Cancer) | 7.56 | Not Specified | ||
| HCT-116 (Colon Cancer) | 2.83 | Not Specified | ||
| CPTH6 (GCN5/PCAF inhibitor) | Various Leukemia Cell Lines | Induces apoptosis and reduces cell viability | Not Specified |
Signaling Pathways: The Mechanisms of Action
PCAF and GCN5, while sharing high sequence homology, exhibit both redundant and distinct functions in cellular signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic potential of their respective inhibitors.
PCAF in Apoptosis
PCAF has been shown to play a pro-apoptotic role in certain cancers. It can induce apoptosis by acetylating and modulating the activity of key proteins in the apoptotic cascade.
Caption: PCAF-mediated apoptosis signaling pathway.
GCN5 in Cancer Proliferation
GCN5 is frequently upregulated in various cancers and promotes cell proliferation by regulating the expression of key cell cycle proteins through its interaction with oncogenic transcription factors like c-Myc and E2F1.
Caption: GCN5 regulation of c-Myc/E2F1 and cell cycle.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of inhibitor characterization. Below are detailed protocols for key assays used to evaluate PCAF and GCN5 inhibitors.
Biochemical Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human PCAF or GCN5 enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant enzyme, and histone substrate.
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay measures the inhibition of the interaction between the bromodomain of PCAF/GCN5 and an acetylated histone peptide.
Materials:
-
Recombinant PCAF or GCN5 bromodomain (e.g., GST-tagged)
-
Biotinylated acetylated histone H3 or H4 peptide
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (acceptor fluorophore)
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the assay buffer, inhibitor, and the PCAF/GCN5 bromodomain.
-
Add the biotinylated acetylated histone peptide and the streptavidin-conjugated acceptor fluorophore.
-
Add the terbium-conjugated anti-GST antibody.
-
Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~495 nm) and acceptor (~520 nm).
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the bromodomain-peptide interaction.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 or pIC50 value.
Caption: Workflow for a TR-FRET based inhibitor assay.
Cellular Cytotoxicity Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell lines
-
96-well microtiter plates
-
Cell culture medium
-
Test inhibitors
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Wash solution (1% vol/vol acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control for a specified period (e.g., 48-72 hours).
-
After incubation, gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with the wash solution to remove the TCA.
-
Air dry the plates completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates five times with the wash solution to remove unbound dye.
-
Air dry the plates again.
-
Add the solubilization solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Conclusion
Both PCAF and GCN5 represent promising targets for epigenetic therapies. While this compound shows moderate potency against PCAF, the landscape of GCN5 inhibitors is more varied, with compounds like CPTH2 and MB-3 demonstrating activity, albeit with different potencies. The development of dual PCAF/GCN5 inhibitors, such as those targeting the bromodomain, highlights the therapeutic potential of modulating this enzyme subfamily. Further head-to-head comparative studies are necessary to fully elucidate the relative potency and selectivity of these inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on these important epigenetic regulators.
References
- 1. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential Effects of Histone Acetyltransferase GCN5 or PCAF Knockdown on Urothelial Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of PCAF-IN-2 with Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of p300/CBP-associated factor (PCAF), such as PCAF-IN-2, represent a promising new frontier. While specific preclinical data on the synergistic effects of this compound with standard-of-care drugs remains nascent, valuable insights can be gleaned from the broader class of histone acetyltransferase (HAT) inhibitors and, more extensively, from histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of the synergistic potential of epigenetic modulators, using data from preclinical studies on HDAC inhibitors in combination with established cancer therapies for multiple myeloma and prostate cancer as a predictive framework for this compound.
Synergistic Effects in Multiple Myeloma
Standard-of-care for multiple myeloma often involves proteasome inhibitors like bortezomib and immunomodulatory drugs such as lenalidomide.[1][2] Preclinical evidence strongly suggests that combining HDAC inhibitors with these agents can lead to synergistic anti-myeloma activity.[1][3]
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Preclinical studies have demonstrated that the combination of HDAC inhibitors with bortezomib results in synergistic cytotoxicity in multiple myeloma cells.[1] This effect is often attributed to the dual disruption of protein degradation pathways. Bortezomib inhibits the proteasome, leading to an accumulation of misfolded proteins, while HDAC inhibitors can interfere with the aggresome pathway, an alternative protein clearance mechanism. This combined insult leads to overwhelming cellular stress and apoptosis.
Table 1: Preclinical Synergy of HDAC Inhibitors with Bortezomib in Multiple Myeloma
| HDAC Inhibitor | Cell Lines | Key Synergistic Outcomes | Potential Mechanism of Action | Reference |
| PXD101 (Belinostat) | Myeloma cell lines | Synergistic inhibition of proliferation and induction of apoptosis. | Induction of reactive oxygen species (ROS) and DNA damage. | |
| Vorinostat | Myeloma cell lines | Synergistic cytotoxic effect. | Disruption of aggresome function and induction of ER stress. | |
| ACY-1215 (Ricolinostat) | Myeloma cell lines | Potent anti-myeloma activity. | Selective inhibition of HDAC6, blocking aggresomal protein degradation. | |
| Romidepsin | Myeloma cell lines | Restored sensitivity to bortezomib in resistant cells. | Overcoming HDAC1-mediated resistance. |
Combination with Immunomodulatory Drugs (e.g., Lenalidomide)
The combination of HDAC inhibitors with immunomodulatory drugs like lenalidomide has also shown synergistic effects in preclinical models of multiple myeloma. This synergy is thought to arise from complementary mechanisms targeting myeloma cell survival and the bone marrow microenvironment.
Table 2: Preclinical and Clinical Synergy of HDAC Inhibitors with Lenalidomide in Multiple Myeloma
| HDAC Inhibitor | Study Type | Key Synergistic Outcomes | Potential Mechanism of Action | Reference |
| A452 (HDAC6 inhibitor) | Preclinical | Synergistic inhibition of cell growth and induction of apoptosis. | Enhanced anti-myeloma activity in dexamethasone-sensitive and -resistant cells. | |
| Ricolinostat (ACY-1215) | Phase 1b Clinical Trial | Well-tolerated with promising anti-tumor activity in relapsed/refractory patients. | Potent synergistic activity observed in preclinical studies. | |
| Vorinostat | Phase IIb Clinical Trial | Active in lenalidomide-refractory patients when combined with lenalidomide and dexamethasone. | Re-sensitization to lenalidomide. |
Synergistic Effects in Prostate Cancer
Docetaxel-based chemotherapy is a standard treatment for castration-resistant prostate cancer (CRPC). Preclinical data indicates that HDAC inhibitors can potentiate the anti-cancer effects of docetaxel in this setting.
Combination with Taxanes (e.g., Docetaxel)
The synergistic interaction between HDAC inhibitors and docetaxel in prostate cancer cells appears to be mediated by the modulation of key survival and apoptotic proteins.
Table 3: Preclinical Synergy of HDAC Inhibitors with Docetaxel in Prostate Cancer
| HDAC Inhibitor | Cell Lines | Key Synergistic Outcomes | Potential Mechanism of Action | Reference |
| PXD101 (Belinostat) | DU145 (hormone-refractory) | Synergistic increase in cell death. | Modulation of Bcl-2 family proteins and tubulin acetylation. | |
| Vorinostat, CG200745 | 22Rv1, VCaP (CRPC) | Synergistic inhibition of cell growth. | Downregulation of full-length and splice variants of the androgen receptor (AR). | |
| CG200745 | DU145 (hormone-refractory) | Synergistic cytotoxicity and increased apoptosis. | Decrease in Mcl-1 and Bcl-XL anti-apoptotic proteins. | |
| CUDC-101 | Prostate cancer cell lines | Synergistic reduction in tumor growth, invasion, and migration. | Suppression of AKT and ERK1/2 signaling pathways. |
Experimental Protocols
Assessment of Drug Synergy: Combination Index (CI) Method
The synergistic, additive, or antagonistic effects of drug combinations are quantitatively determined using the Combination Index (CI) method developed by Chou and Talalay. This method is based on the median-effect equation.
Experimental Workflow:
-
Cell Viability Assays: Cancer cell lines are treated with a range of concentrations of each drug individually and in combination at fixed ratios.
-
Data Acquisition: Cell viability is measured after a defined incubation period (e.g., 48-72 hours) using assays such as MTT or CellTiter-Glo.
-
Dose-Effect Analysis: The dose-effect curves for each drug alone and in combination are generated.
-
CI Calculation: The Combination Index is calculated using specialized software (e.g., CompuSyn).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Workflow for determining drug synergy using the Combination Index method.
Western Blot Analysis for Mechanistic Insights
To investigate the molecular mechanisms underlying synergistic effects, Western blotting is employed to measure changes in protein expression levels in key signaling pathways.
Experimental Protocol:
-
Cell Lysis: Cells treated with single agents and combinations are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., Bcl-2, caspases, tubulin, AR) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Implicated in Synergy
The synergistic effects of epigenetic modulators with standard-of-care drugs often converge on critical cancer signaling pathways.
Caption: Interplay of signaling pathways in the synergistic action of epigenetic modulators and standard-of-care drugs.
Conclusion and Future Directions
The preclinical data for HDAC inhibitors in combination with standard-of-care drugs for multiple myeloma and prostate cancer provide a strong rationale for investigating the synergistic potential of PCAF inhibitors like this compound. The observed synergy often results from multi-pronged attacks on cancer cell vulnerabilities, including protein homeostasis, cell division machinery, and critical survival signaling pathways.
Future studies should focus on:
-
Directly assessing the synergy of this compound with bortezomib, lenalidomide, and docetaxel in relevant cancer cell lines and patient-derived xenograft models.
-
Elucidating the specific molecular mechanisms by which PCAF inhibition enhances the efficacy of these standard-of-care agents.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from such combination therapies.
By leveraging the insights gained from the broader class of epigenetic modulators, the development of this compound as a component of synergistic combination therapies can be accelerated, potentially offering new hope for patients with difficult-to-treat cancers.
References
- 1. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Cascade: A Comparative Guide to Gene Expression Changes Induced by PCAF Inhibition
For Researchers, Scientists, and Drug Development Professionals
The p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT), is a critical regulator of gene expression implicated in a variety of cellular processes, including cell cycle progression, DNA damage response, and differentiation. Its dysregulation has been linked to several diseases, making it a compelling target for therapeutic intervention. PCAF-IN-2 is a potent and specific small molecule inhibitor of PCAF, offering a valuable tool to probe the functional role of this enzyme and its therapeutic potential. This guide provides a comparative analysis of the expected downstream gene expression changes induced by PCAF inhibition, supported by established knowledge of PCAF's function, and outlines detailed experimental protocols for confirming these effects.
Expected Downstream Gene Expression Changes
In the absence of publicly available global gene expression data specifically for this compound, we can infer the expected changes based on studies involving PCAF depletion or inhibition by other means. These studies have consistently highlighted PCAF's role as a transcriptional co-activator in key signaling pathways. Inhibition of PCAF is therefore anticipated to lead to the downregulation of genes positively regulated by these pathways.
| Signaling Pathway | Key Target Genes | Expected Change upon PCAF Inhibition | Rationale |
| Hedgehog-Gli Signaling | GLI1, PTCH1 | Downregulation | PCAF interacts with the transcription factor GLI1 and is required for the expression of its target genes. Inhibition of PCAF is expected to reduce the transcription of these genes, which are crucial for cell proliferation and development.[1][2] |
| p53-mediated Stress Response | CDKN1A (p21) | Downregulation | PCAF is essential for the p53-dependent transcriptional activation of the cell cycle inhibitor p21 in response to cellular stress. PCAF inhibition would likely impair this response, leading to decreased p21 levels.[3][4] |
| Inflammatory Response | VCAM-1, ICAM-1, MCP-1 | Downregulation | PCAF regulates the expression of inflammatory molecules. Studies have shown that PCAF knockdown leads to the downregulation of these genes.[5] |
Experimental Protocols
To empirically validate the downstream gene expression changes induced by this compound, a combination of global transcriptomic analysis and targeted gene expression assays is recommended.
Cell Culture and Treatment
-
Cell Lines: Select cell lines relevant to the biological context of interest (e.g., cancer cell lines with known dependence on the Hedgehog or p53 pathways).
-
This compound Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at a concentration determined by prior dose-response experiments (e.g., around the IC50 value). Include a vehicle-treated control (e.g., DMSO) for comparison.
-
Time Course: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptional responses to PCAF inhibition.
RNA Extraction and Quality Control
-
Harvest cells at the designated time points.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications.
Global Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis between this compound treated and vehicle-treated samples using packages such as DESeq2 or edgeR in R.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify significantly affected biological processes.
-
Targeted Gene Expression Validation (RT-qPCR)
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR using gene-specific primers for the target genes identified from the RNA-seq data or from the literature (e.g., GLI1, PTCH1, CDKN1A).
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the ΔΔCt method.
Visualizing the Mechanisms
To better understand the pathways affected by PCAF inhibition and the experimental approach to confirm these effects, the following diagrams are provided.
Caption: PCAF's role in the Hedgehog signaling pathway.
Caption: PCAF's involvement in the p53-mediated stress response.
Caption: Experimental workflow for confirming gene expression changes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCAF is a HIF-1α cofactor that regulates p53 transcriptional activity in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Acetyltransferase p300/CBP-Associated Factor Is a p53 Target Gene in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PCAF-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of PCAF-IN-2, a potent PCAF inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling and disposing of hazardous chemicals with similar potential characteristics, such as being a flammable solid, a suspected carcinogen, and toxic to aquatic life.
Prudent Handling and Disposal Protocols
Adherence to rigorous safety protocols is crucial when managing chemical waste. The following steps outline the recommended procedure for the safe disposal of this compound.
Step 1: Waste Minimization Before beginning any experiment, carefully plan the quantities of this compound needed to minimize excess and subsequent waste generation.
Step 2: Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
Step 3: Segregation of Waste Designate a specific, clearly labeled, and sealed container for this compound waste. Never mix it with other chemical waste streams to avoid unintended reactions.
Step 4: Container Labeling The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic, marine pollutant).
Step 5: Secure Storage Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials. Secondary containment should be used to prevent spills.
Step 6: Disposal Request Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
Step 7: Decontamination Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by your institution's safety protocols. Dispose of all cleaning materials as hazardous waste.
Summary of Potential Hazards
The following table summarizes the potential hazards associated with chemicals of a similar profile to this compound. This information is for guidance and should be handled with the assumption that this compound may exhibit these properties.
| Hazard Classification | Description | Precautionary Measures |
| Flammable Solid | May ignite if exposed to heat, sparks, or flames. | Store away from ignition sources. Use non-sparking tools. |
| Suspected Carcinogen | May cause cancer. | Handle in a chemical fume hood. Avoid inhalation and skin contact. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Collect all waste for proper disposal. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is based on general best practices for handling hazardous chemicals and is intended for guidance purposes only. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always perform a risk assessment before handling any chemical.
Personal protective equipment for handling PCAF-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for "PCAF-IN-2" could not be located in publicly available resources. This guide is therefore based on general best practices for handling novel, potent research chemicals and draws on information available for other inhibitors of the p300/CBP-associated factor (PCAF), a histone acetyltransferase. The toxicological properties of this compound have not been fully characterized; therefore, it must be handled as a potentially hazardous substance. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before beginning any work.
Hazard Identification and Risk Assessment
Given that PCAF is a critical enzyme in regulating transcription, DNA repair, and cell cycle control, an inhibitor like this compound should be considered a potent bioactive molecule. Assume the compound is toxic if swallowed, inhaled, or absorbed through the skin. Long-term effects of exposure are unknown. All handling procedures should be designed to minimize any potential exposure.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification |
| Lab Coat | A clean, buttoned lab coat made of a flame-resistant material. Cuffs should be snug around the wrists. |
| Gloves | Nitrile gloves are recommended. Always use two pairs (double-gloving) and change the outer pair immediately after handling the compound. |
| Eye Protection | ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, a face shield is recommended. |
| Respiratory | For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used. |
Safe Handling Procedures
All manipulations of this compound, especially of the solid compound, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Weighing the Compound
-
Ensure the chemical fume hood is clean and uncluttered.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container with the this compound solid.
-
Using a clean, dedicated spatula, transfer the desired amount of the solid to the weigh boat.
-
Close the container tightly and wipe it down with a damp paper towel before returning it to storage.
-
Record the weight and proceed with the dissolution steps inside the fume hood.
Preparing a Stock Solution
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Gently swirl or vortex the solution until the solid is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Seal the container and store it under the recommended conditions.
Storage and Disposal
Storage
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Based on information for similar compounds, storage at -20°C or -80°C is recommended for long-term stability.
Disposal
All waste materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain.
Experimental Protocol: In Vitro PCAF Autoacetylation Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of a compound like this compound on its target enzyme.
-
Prepare Reaction Mixtures: In a microcentrifuge tube, combine the HAT assay buffer and recombinant human PCAF enzyme.
-
Add Inhibitor: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the reaction mixtures.
-
Initiate Reaction: Start the autoacetylation reaction by adding [¹⁴C]-labeled Acetyl-CoA.
-
Incubate: Allow the reaction to proceed at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze Results: Separate the reaction products by SDS-PAGE. Visualize the radiolabeled acetylated PCAF using autoradiography or a phosphorimager.
-
Quantify Inhibition: Quantify the amount of autoacetylation in the presence of different concentrations of this compound compared to the vehicle control to determine the IC50 value.
Visualized Workflows
Safe Handling Workflow for Potent Research Compounds
Caption: General workflow for safely handling potent research compounds.
PCAF Inhibition Assay Workflow
Caption: Workflow for an in vitro PCAF inhibition assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
